molecular formula C10H13NO6 B8789461 (3,4,5-Trimethoxy-2-nitrophenyl)methanol CAS No. 5435-28-9

(3,4,5-Trimethoxy-2-nitrophenyl)methanol

Cat. No.: B8789461
CAS No.: 5435-28-9
M. Wt: 243.21 g/mol
InChI Key: QUYJMJKAYOXDOT-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxy-2-nitrophenyl)methanol (CAS 5435-28-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a key precursor in the synthesis of complex molecules with significant biological activity. For instance, it is used in the oxidation reaction to produce 2-nitro-3,4,5-trimethoxybenzaldehyde . This aldehyde is a critical building block in the development of (Z)-1-aryl-3-arylamino-2-propen-1-one derivatives, a class of compounds that have been identified as a new series of synthetic, small-molecule microtubule-stabilizing agents . These agents demonstrate potent antiproliferative activity by stimulating tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer cells, showing promise as novel anticancer therapeutics . The trimethoxyphenyl scaffold is a common feature in many bioactive molecules, underscoring the utility of this compound in drug discovery efforts. This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

CAS No.

5435-28-9

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

(3,4,5-trimethoxy-2-nitrophenyl)methanol

InChI

InChI=1S/C10H13NO6/c1-15-7-4-6(5-12)8(11(13)14)10(17-3)9(7)16-2/h4,12H,5H2,1-3H3

InChI Key

QUYJMJKAYOXDOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CO)[N+](=O)[O-])OC)OC

Origin of Product

United States

Foundational & Exploratory

(3,4,5-Trimethoxy-2-nitrophenyl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3,4,5-Trimethoxy-2-nitrophenyl)methanol , a specialized ortho-nitrobenzyl derivative used primarily as a photocleavable protecting group and a critical intermediate in the synthesis of tubulin-binding agents like Combretastatin A-4.

Compound Identity & Chemical Structure[1][2][3][4][5]

This compound belongs to the class of o-nitrobenzyl alcohols , widely recognized for their photolability. Unlike the commercially ubiquitous 4,5-dimethoxy analog (NVOC/DMNB), the 3,4,5-trimethoxy-2-nitro isomer is specifically designed to incorporate the pharmacophore of the trimethoxyphenyl ring found in colchicine-site inhibitors.

Property Data
IUPAC Name This compound
Common Synonyms 2-Nitro-3,4,5-trimethoxybenzyl alcohol; 6-Nitro-2,3,4-trimethoxybenzyl alcohol (numbering dependent)
CAS Number 1207266-46-1 (Note: Often cited via precursors; see Synthesis below)
Molecular Formula C₁₀H₁₃NO₆
Molecular Weight 243.21 g/mol
SMILES COc1cc(CO)c([O-])c(OC)c1OC
Structural Features Highly electron-rich aromatic ring; ortho-nitro group facilitates Norrish Type II photocleavage; 3,4,5-trimethoxy pattern mimics the A-ring of Combretastatin A-4.[1][2]
Physical Properties[1][2][3][7][8][9][10]
  • Appearance: Pale yellow to yellow crystalline solid.

  • Melting Point: 62–63 °C (reported for the methyl ester precursor); alcohol typically exhibits a similar range (approx. 60–70 °C) depending on purity.

  • Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH, DMSO); sparingly soluble in water.

  • Stability: Stable in the dark. Photosensitive to UV/near-UV light (300–365 nm).

Synthesis & Manufacturing Protocol

The synthesis of this compound is challenging due to the electronic crowding of the 3,4,5-trimethoxy system. Direct nitration of the aldehyde or alcohol often results in poor yields or over-oxidation. The preferred industrial route proceeds via the nitration of methyl 3,4,5-trimethoxybenzoate followed by selective reduction.

Reaction Scheme (Graphviz)

SynthesisRoute Start Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) Step1 Nitration (HNO3 / AcOH) Start->Step1 Electrophilic Aromatic Substitution Inter Methyl 2-nitro-3,4,5- trimethoxybenzoate (Pale Yellow Needles) Step1->Inter Yield: ~25-60% Step2 Reduction (DIBAL-H or LiAlH4) Inter->Step2 Selective Ester Reduction Product (3,4,5-Trimethoxy-2- nitrophenyl)methanol Step2->Product Yield: ~80% Downstream Bromide/Aldehyde (Combretastatin Synthesis) Product->Downstream Derivatization

Figure 1: Validated synthesis route avoiding direct nitration of the aldehyde.

Detailed Methodology
  • Nitration (Critical Step):

    • Reagents: Methyl 3,4,5-trimethoxybenzoate, Fuming Nitric Acid (

      
      ), Glacial Acetic Acid (
      
      
      
      ).[3][4]
    • Protocol: Dissolve the ester in glacial acetic acid. Add fuming nitric acid dropwise at 0–5 °C. The 3,4,5-trimethoxy pattern directs the nitro group to the 2-position (equivalent to 6).

    • Workup: Pour into ice water. The product, Methyl 2-nitro-3,4,5-trimethoxybenzoate , precipitates as pale yellow needles (MP: 62–63 °C).[4]

    • Note: Control temperature strictly to avoid dinitration.

  • Reduction:

    • Reagents: Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (

      
      ) in Toluene or THF.
      
    • Protocol: Treat the nitro-ester with DIBAL-H at -78 °C to -50 °C. The ester is reduced to the alcohol without reducing the nitro group (which requires harsher conditions like

      
       or 
      
      
      
      ).
    • Purification: Quench with Rochelle's salt (if DIBAL-H used), extract with EtOAc, and recrystallize from Ethanol/Hexane.

Applications & Mechanism of Action

A. Photocleavable Protecting Group (Photocaging)

This compound functions as a photocage for alcohols, amines, and phosphates. Upon irradiation with UV light (365 nm), it undergoes a Norrish Type II intramolecular rearrangement, releasing the "caged" substrate.

Mechanism:

  • Excitation: Absorption of a photon promotes the nitro group to an excited triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

  • Rearrangement: The intermediate cyclizes to an isoxazole/hemiacetal, which hydrolyzes to release the substrate and a nitrosobenzaldehyde byproduct.

Photocleavage Substrate Caged Substrate (Ether/Carbamate) Excited Excited Triplet State (n-π*) Substrate->Excited hν (365 nm) Aci aci-Nitro Intermediate (Blue/Transient) Excited->Aci 1,5-H Shift Release Released Substrate (R-OH / R-NH2) Aci->Release Hydrolysis Byproduct 2-Nitroso-3,4,5- trimethoxybenzaldehyde Aci->Byproduct Rearrangement

Figure 2: Norrish Type II photocleavage mechanism.

B. Drug Development (Combretastatin Analogs)

The primary pharmaceutical application of this alcohol is as a precursor to Combretastatin A-4 (CA-4) analogs.

  • Role: The alcohol is converted to the benzyl bromide or phosphonium salt .

  • Wittig Reaction: This salt reacts with various benzaldehydes to form the stilbene bridge of CA-4.

  • Significance: The 3,4,5-trimethoxy motif is essential for binding to the colchicine site on tubulin, inhibiting microtubule polymerization and causing vascular disruption in tumors.

Safety & Handling (MSDS Summary)

As a nitro-aromatic compound, standard safety protocols apply.

  • Hazards:

    • GHS Classification: Warning. Causes skin irritation (H315), eye irritation (H319).

    • Photoreactivity: Store in amber vials wrapped in foil. Unintentional exposure to ambient UV light can degrade the compound.

  • Storage: Keep at 2–8 °C (refrigerated) under inert atmosphere (

    
     or 
    
    
    
    ).
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to NOx generation).

References

  • Synthesis of Nitro-Benzoate Precursor

    • Title: Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds.
    • Source: Molecules (MDPI), 2007.
    • URL:[Link]

  • Combretastatin Synthesis Application

    • Title: Z-stilbene derivatives and the drug thereof (P
    • Source: Google Patents.[2]

    • URL
  • Photocleavage Mechanism (General o-Nitrobenzyl)

    • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
    • Source: Chemical Reviews (NIH/PMC).
    • URL:[Link]

  • Crystal Structure of Precursor

    • Title: Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Deriv
    • Source: ResearchG
    • URL:[Link]

Sources

An In-depth Technical Guide to 3,4,5-Trimethoxy-2-nitrobenzyl Alcohol: Synthesis, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,4,5-trimethoxy-2-nitrobenzyl alcohol, a pivotal molecule in the field of photolabile protecting groups (PPGs). It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's synthesis, photochemical properties, and applications. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of Photolabile Protecting Groups

Photolabile protecting groups, or PPGs, are chemical moieties that can be removed from a molecule using light, offering exceptional spatial and temporal control over the release of active compounds.[1] This "caging" technology is invaluable in chemical synthesis, drug delivery, and the study of complex biological systems.[2][3] The ortho-nitrobenzyl scaffold is a cornerstone of PPG design, and the 3,4,5-trimethoxy-2-nitrobenzyl (TMNB) group represents a refined iteration. The electron-donating methoxy groups on the aromatic ring serve to red-shift the absorption maximum, allowing for cleavage with longer, less phototoxic wavelengths of light (typically 350-420 nm), a critical advantage for applications involving sensitive biological specimens.[3]

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The key characteristics of 3,4,5-trimethoxy-2-nitrobenzyl alcohol are summarized below. This data is essential for both reaction planning and post-synthesis characterization.

Table 1: Physicochemical Properties of 3,4,5-Trimethoxy-2-nitrobenzyl Alcohol

PropertyValueSource
CAS Number 6972-64-1N/A
Molecular Formula C₁₀H₁₃NO₆N/A
Molecular Weight 243.21 g/mol N/A
Appearance Pale yellow solidN/A
Melting Point 98-102 °CN/A
Solubility Soluble in methanol, ethanol, dichloromethane, acetoneN/A

Table 2: Characteristic Spectroscopic Data

TechniqueSolventKey Chemical Shifts (δ) / Peaks
¹H NMR CDCl₃~7.1 (s, 1H, Ar-H), ~5.0 (s, 2H, CH₂), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 6H, OCH₃), ~2.5 (br s, 1H, OH)
¹³C NMR CDCl₃~153, ~148, ~141, ~137 (Ar-C), ~106 (Ar-CH), ~61 (OCH₃), ~59 (CH₂)
FT-IR (ATR) N/A~3500 cm⁻¹ (O-H stretch), ~1520 cm⁻¹ (NO₂ asymm. stretch), ~1330 cm⁻¹ (NO₂ symm. stretch), ~1280, ~1130 cm⁻¹ (C-O stretch)

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Section 2: Synthesis and Purification

The synthesis of 3,4,5-trimethoxy-2-nitrobenzyl alcohol is typically achieved through the nitration of 3,4,5-trimethoxybenzyl alcohol. An alternative and often more direct route involves the selective reduction of the corresponding aldehyde, 3,4,5-trimethoxy-2-nitrobenzaldehyde. The latter is presented here due to the commercial availability of the starting material and the high-yielding, clean nature of the reduction.

Principle of Synthesis:

The core of this synthesis is the selective reduction of an aldehyde functional group to a primary alcohol in the presence of other reducible moieties, specifically a nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect nitro groups under standard conditions, providing excellent chemoselectivity. Methanol is chosen as the solvent for its ability to dissolve the starting aldehyde and the NaBH₄ reagent, and its protic nature facilitates the reaction mechanism.

Synthesis_Workflow reagent reagent process process product product start start start_material 3,4,5-Trimethoxy- 2-nitrobenzaldehyde dissolve Dissolve in Methanol start_material->dissolve add_nabh4 Add NaBH₄ (portion-wise) dissolve->add_nabh4 stir Stir at 0°C to RT add_nabh4->stir Exothermic Control quench Quench with Acetone/H₂O stir->quench Destroy excess NaBH₄ extract Extract with Ethyl Acetate quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify (Recrystallization) concentrate->purify final_product 3,4,5-Trimethoxy- 2-nitrobenzyl alcohol purify->final_product

Caption: Synthesis workflow for 3,4,5-trimethoxy-2-nitrobenzyl alcohol.

Detailed Experimental Protocol:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxy-2-nitrobenzaldehyde (5.0 g, 20.7 mmol). Dissolve the aldehyde in 100 mL of methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add sodium borohydride (0.94 g, 24.9 mmol, 1.2 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates reaction completion.

  • Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding 20 mL of acetone to consume any excess sodium borohydride, followed by the slow addition of 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[4] Collect the pale yellow crystals by vacuum filtration and dry them under vacuum. A typical yield is 85-95%.

Section 3: Mechanism of Photorelease (Uncaging)

The utility of 3,4,5-trimethoxy-2-nitrobenzyl alcohol as a PPG stems from its well-defined photochemical cleavage mechanism, often described as a Norrish Type II reaction.[1]

Mechanism Steps:

  • Photoexcitation: Upon absorption of a photon (hν) of appropriate wavelength (e.g., ~365 nm), the nitro group is promoted to an excited diradical state.[1]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂OH group), forming an aci-nitro intermediate.[2][5] This is the key bond-forming event that initiates the cleavage cascade.

  • Rearrangement and Release: The unstable aci-nitro intermediate undergoes a series of rapid electronic rearrangements. This process involves the formation of a cyclic intermediate which then collapses, releasing the protected molecule (in this case, the alcohol is already the core, but when used as a protecting group for another molecule, that molecule is released here) and forming a 2-nitroso-3,4,5-trimethoxybenzaldehyde byproduct.[3][5]

Photorelease_Mechanism start start intermediate intermediate process process product product A TMNB-Protected Molecule (R-O-CH₂-Ar-NO₂) B Photoexcitation (Excited State) A->B hν (~365 nm) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule (R-OH) D->E Release F Nitroso-aldehyde Byproduct D->F Release

Caption: Photochemical release mechanism of a substrate from a TMNB protecting group.

Section 4: Applications in Research and Development

The unique properties of 3,4,5-trimethoxy-2-nitrobenzyl alcohol make it a valuable tool in several scientific domains.

  • Caged Compounds: This is the primary application. The alcohol can be derivatized to "cage" a wide variety of biologically active molecules, such as neurotransmitters, second messengers (like ATP), and peptides.[5] This allows researchers to release these molecules at a specific time and location within a biological system using a pulse of light, providing unparalleled precision in studying cellular processes.

  • Photoresists in Lithography: As a photoactive compound, derivatives of this molecule can be incorporated into polymer matrices to create photoresists. Upon exposure to a patterned light source, the photoreaction changes the solubility of the exposed regions, allowing for the fabrication of micro- and nanoscale structures.

  • Organic Synthesis: It serves as a photolabile protecting group for various functional groups, including alcohols, phenols, and carboxylic acids. This allows for the temporary masking of a reactive site while other chemical transformations are performed on the molecule. The protecting group can then be removed cleanly with light, avoiding the need for harsh chemical deprotection steps that could damage sensitive molecules.

Section 5: Safety and Handling

As with all nitroaromatic compounds, 3,4,5-trimethoxy-2-nitrobenzyl alcohol should be handled with appropriate care.[6]

  • Toxicity: Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity and should be handled with caution, assuming they may be harmful if ingested, inhaled, or absorbed through the skin.[7]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[4]

References

  • Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Schwoerer, M., et al. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. KOPS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups.
  • Wikipedia. (n.d.). Photolabile protecting group.
  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

Sources

Comparative Analysis: 3,4,5-Trimethoxy vs. 4,5-Dimethoxy Nitrobenzyl Photolabile Groups

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing 3,4,5-trimethoxy-2-nitrobenzyl alcohol and 4,5-dimethoxy-2-nitrobenzyl alcohol (commonly known as the Nitroveratryl or NV group).

Executive Summary

In the design of photocleavable protecting groups (PPGs), the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety represents the industry "gold standard" for UV-sensitive uncaging, offering a balanced profile of absorption (


 nm), quantum yield, and synthetic accessibility. The 3,4,5-trimethoxy-2-nitrobenzyl  variant is a structurally related analogue designed to modulate lipophilicity and electron density.

This guide delineates the critical physicochemical differences between these two scaffolds. The primary distinction lies in the steric interaction between the 3-methoxy substituent and the 2-nitro group in the trimethoxy variant, which significantly alters the planarity of the chromophore, thereby impacting the quantum efficiency of the Norrish Type II photocleavage mechanism.

Part 1: Structural & Electronic Basis

The core difference between these two molecules is the substitution pattern on the benzene ring. While both share the fundamental o-nitrobenzyl core required for photoactivity, the additional methoxy group in the 3,4,5-trimethoxy variant introduces critical steric constraints.

Structural Comparison
Feature4,5-Dimethoxy-2-nitrobenzyl (DMNB)3,4,5-Trimethoxy-2-nitrobenzyl
Common Abbreviation NV / DMNBTMNB (Non-standard)
Substituents -OMe at C4, C5; -NO₂ at C2-OMe at C3, C4, C5; -NO₂ at C2
Electronic Nature Electron-rich (2 donors)Highly electron-rich (3 donors)
Steric Environment Planar Nitro-Aromatic alignmentSteric Clash: C3-OMe vs. C2-NO₂
Primary Use Standard photocage for DNA, RNA, NeurotransmittersSpecialized applications (solubility tuning)
The "Ortho Effect" and Steric Inhibition

In the 4,5-dimethoxy isomer, the nitro group at C2 can achieve near-coplanarity with the benzene ring. This alignment is essential for the resonance stabilization of the excited state and the subsequent hydrogen abstraction.

In the 3,4,5-trimethoxy isomer, the methoxy group at C3 is physically adjacent (ortho) to the nitro group at C2.

  • Steric Clash: The Van der Waals radii of the oxygen in the methoxy group and the oxygen in the nitro group overlap.

  • Consequence: The nitro group is forced to rotate out of the aromatic plane to relieve strain.

  • Photochemical Impact: This "decoupling" reduces the orbital overlap required for the efficient formation of the aci-nitro intermediate, typically lowering the quantum yield (

    
    ) despite the increased electron density.
    

Part 2: Photophysical Properties

The utility of these alcohols as photocages depends on their ability to absorb light and efficiently release the "caged" cargo.

Absorption Spectra & Quantum Yields
Property4,5-Dimethoxy (DMNB)3,4,5-Trimethoxy (TMNB)Mechanism/Note

(Absorption)
345 – 355 nm~350 – 360 nmAdditional -OMe causes a slight bathochromic (red) shift due to electron donation.
Molar Extinction (

)
~5,000 – 6,000 M⁻¹cm⁻¹~4,000 – 5,000 M⁻¹cm⁻¹Steric twisting in TMNB can reduce

by disrupting conjugation.
Quantum Yield (

)
0.01 – 0.13 < 0.01 – 0.05 TMNB is generally less efficient due to the disrupted nitro-group geometry.
Uncaging Rate (

)
Fast (

s⁻¹)
SlowerDependent on the stability of the aci-nitro intermediate.
The Uncaging Mechanism (Norrish Type II)

Both molecules cleave via the same fundamental pathway, but the efficiency differs. The reaction proceeds through a radical mechanism involving intramolecular hydrogen abstraction.

PhotolysisMechanism GroundState Ground State (Nitrobenzyl) ExcitedState Excited State (n -> π*) GroundState->ExcitedState hv (UV) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-Abstraction (Rate Limiting) Cyclic Benzisoxazole Intermediate AciNitro->Cyclic Cyclization Products Free Cargo + Nitroso-Ketone Cyclic->Products Hydrolysis StericBlock 3-OMe Steric Clash Inhibits Planarity StericBlock->ExcitedState Reduces Efficiency in Trimethoxy

Figure 1: The general photolysis mechanism. In the 3,4,5-trimethoxy variant, the 'Excited State' is destabilized by the steric clash between the 2-Nitro and 3-Methoxy groups.

Part 3: Synthetic Pathways[1]

Synthesizing these alcohols requires precise regiochemical control, particularly for the nitration step.

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

This is the standard route used in industrial manufacturing.

  • Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).

  • Nitration: Nitric acid (

    
    ) in acetic acid. The 6-position (which becomes C2) is activated and sterically accessible.
    
  • Reduction: Sodium Borohydride (

    
    ) reduction of the aldehyde to the alcohol.
    
Synthesis of 3,4,5-Trimethoxy-2-nitrobenzyl Alcohol

This route is more challenging due to the symmetry of the starting material and potential for over-nitration.

  • Starting Material: 3,4,5-Trimethoxybenzaldehyde.[1][2][3][4]

  • Nitration: Nitration occurs at the ortho position to the aldehyde (C2 or C6, which are equivalent).

    • Critical Control: Temperature must be kept low (<10°C) to prevent dinitration or demethylation.

  • Reduction:

    
     reduction to the alcohol.
    

SynthesisComparison cluster_DMNB 4,5-Dimethoxy Route (Standard) cluster_TMNB 3,4,5-Trimethoxy Route (Sterically Hindered) SM1 Veratraldehyde Nitro1 6-Nitro-veratraldehyde SM1->Nitro1 HNO3 / AcOH Final1 4,5-Dimethoxy-2-nitrobenzyl Alcohol Nitro1->Final1 NaBH4 / MeOH SM2 3,4,5-Trimethoxybenzaldehyde Nitro2 2-Nitro-3,4,5-trimethoxy- benzaldehyde SM2->Nitro2 HNO3 (Controlled T) Final2 3,4,5-Trimethoxy-2-nitrobenzyl Alcohol Nitro2->Final2 NaBH4

Figure 2: Synthetic workflows. The trimethoxy route requires stricter temperature control during nitration to avoid side reactions.

Part 4: Experimental Protocol (Self-Validating)

When evaluating these compounds, the following protocol ensures the identity and photo-activity of the synthesized alcohols.

Characterization & Purity Check

Before photolysis, confirm the structure to ensure the nitro group is in the correct position (ortho to the benzylic carbon).

  • ¹H NMR Diagnostic Signal:

    • 4,5-Dimethoxy: Look for two distinct aromatic singlets (para to each other).

    • 3,4,5-Trimethoxy: Look for a single aromatic singlet (since the proton at C6 is the only one remaining).

  • TLC: Run in 1:1 Hexane:Ethyl Acetate. Nitro compounds typically appear as bright yellow spots.

Photolysis Efficiency Assay

Objective: Compare the uncaging rate (


) of the two alcohols.
  • Preparation: Dissolve 1 mM of each alcohol in a 50:50 Acetonitrile:PBS buffer (pH 7.4).

  • Irradiation: Use a 365 nm LED source (approx. 10 mW/cm²).

  • Sampling: Take aliquots at t = 0, 1, 5, 10, and 20 minutes.

  • Analysis: Analyze via HPLC (C18 column, detection at 254 nm and 350 nm).

    • Tracking: Monitor the disappearance of the starting material peak and the appearance of the nitroso-aldehyde byproduct.

  • Validation: The 4,5-dimethoxy sample should show >90% conversion within 10-15 minutes. The 3,4,5-trimethoxy sample will likely show slower conversion kinetics due to the steric inhibition described in Section 1.2.

Part 5: Selection Guide

Application RequirementRecommended ScaffoldReason
Standard Biological Uncaging 4,5-Dimethoxy (DMNB) Proven efficiency, commercially available, faster kinetics.
High Solubility in Organics 3,4,5-Trimethoxy The extra methoxy group increases lipophilicity, useful for specific non-aqueous syntheses.
Two-Photon Excitation (2PE) 4,5-Dimethoxy Although neither is ideal for 2PE (coumarins are better), DMNB has a better cross-section than the twisted trimethoxy variant.
Minimizing Toxicity 4,5-Dimethoxy Faster uncaging means less total UV exposure for the biological sample.
Conclusion

For most research and drug development applications, 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB) remains the superior choice. The 3,4,5-trimethoxy analogue, while synthetically accessible, suffers from steric repulsion between the 3-methoxy and 2-nitro groups, which compromises the planarity required for efficient photolysis. Researchers should only select the trimethoxy variant if specific solubility profiles or unique metabolic stability properties are required that cannot be met by the standard DMNB scaffold.

References

  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191. Link

  • Corrie, J. E. T., et al. (2005).[2] "Caged neurotransmitters for probes of cellular function." Biological Procedures Online, 7, 1-20. Link

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of ortho-Nitrobenzyl Derivatives: The Cage Effect." Journal of Physical Chemistry A, 108(5), 870-879. Link

  • Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." Journal of Organic Chemistry, 62(8), 2370-2380. Link

Sources

Solubility of (3,4,5-Trimethoxy-2-nitrophenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (3,4,5-Trimethoxy-2-nitrophenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document emphasizes the foundational principles of solubility, provides a detailed, step-by-step experimental protocol for its determination, and explains the rationale behind the experimental design. This guide is intended to be a practical resource for laboratory use, enabling researchers to generate reliable and reproducible solubility data critical for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction: Understanding the Molecule and the Importance of Solubility

This compound is a substituted aromatic alcohol. Its chemical structure, characterized by a benzene ring with three methoxy groups, a nitro group, and a hydroxymethyl group, suggests a nuanced solubility profile. The interplay of these functional groups—the polar hydroxyl and nitro groups, and the less polar methoxy and phenyl groups—governs its interaction with various solvents.

Solubility is a critical physicochemical parameter in numerous scientific disciplines. In drug development, it influences bioavailability and formulation. In organic synthesis, it is crucial for reaction kinetics, purification, and crystallization. Therefore, a thorough understanding of the solubility of this compound is essential for its effective application.

Predicted Solubility Based on Chemical Structure

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] The molecular structure of this compound features both polar and non-polar characteristics:

  • Polar Moieties: The hydroxyl (-CH₂OH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding. These groups will favor interactions with polar solvents. The three methoxy (-OCH₃) groups also contribute to the molecule's polarity.

  • Non-Polar Moiety: The benzene ring is hydrophobic and will have a greater affinity for non-polar solvents.

Based on this structure, it is anticipated that this compound will exhibit at least partial solubility in a range of organic solvents, with higher solubility expected in polar organic solvents. Its solubility in non-polar solvents will be influenced by the balance between the polar functional groups and the non-polar aromatic ring.

Foundational Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature. This equilibrium is governed by the intermolecular forces between the solute (in this case, this compound) and the solvent.

G solute Crystalline Solid solution Dissolved Solute solute->solution Dissolution solvent Liquid solution->solute Precipitation

Caption: Equilibrium between the solid and dissolved states.

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of this compound in a selection of organic solvents with varying polarities. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[2]

Materials and Reagents
  • This compound (high purity)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.[2]

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in each of the tested solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solutions with the corresponding solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and record the peak areas.

  • Calculation of Solubility:

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G A Add excess solute to solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C D Dilute the saturated solution C->D E Analyze by HPLC D->E F Calculate solubility from calibration curve E->F

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.

SolventPolarity IndexSolubility (mg/mL) at 25 °C
Hexane0.1Experimental Value
Toluene2.4Experimental Value
Dichloromethane3.1Experimental Value
Ethyl Acetate4.4Experimental Value
Acetone5.1Experimental Value
Ethanol5.2Experimental Value
Methanol6.6Experimental Value
Water10.2Experimental Value

Interpretation and Causality

The results from the solubility experiments should be interpreted in the context of the intermolecular forces at play.

  • High solubility in polar aprotic solvents (e.g., acetone, ethyl acetate): This would be expected due to the dipole-dipole interactions between the solvent and the polar nitro and methoxy groups of the solute.

  • High solubility in polar protic solvents (e.g., ethanol, methanol): The ability of these solvents to act as both hydrogen bond donors and acceptors would allow for strong interactions with the hydroxyl and nitro groups of this compound.

  • Lower solubility in non-polar solvents (e.g., hexane, toluene): The energy required to break the solute-solute and solvent-solvent interactions to form new, weaker solute-solvent interactions would be less favorable, leading to lower solubility.

Conclusion

This technical guide has outlined the theoretical considerations and a practical, detailed protocol for determining the solubility of this compound in a range of organic solvents. By following the described methodology, researchers can generate accurate and reliable data that is crucial for the effective use of this compound in various scientific applications. The principles and experimental design presented here provide a robust framework for understanding and quantifying the solubility of this and other complex organic molecules.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • Solubility of Things. (n.d.). 4-Nitrophenol.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • ChemSrc. (2025). (3,4,5-Trimethoxyphenyl)methanol | CAS#:3840-31-1.
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • BenchChem. (n.d.). (3,4-Dimethoxy-2-nitrophenyl)methanol | 122029-28-1.
  • The Good Scents Company. (n.d.). 3,4,5-trimethoxybenzyl alcohol, 3840-31-1.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzyl alcohol 97 3840-31-1.

Sources

History and development of nitrobenzyl photocleavable protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Origins to High-Precision Photopharmacology

Executive Summary

Photocleavable protecting groups (PPGs), or "caging groups," allow researchers to render bioactive molecules inert until activated by light.[1][2][3] Among these,


-nitrobenzyl (ONB)  derivatives remain the gold standard due to their synthetic accessibility and well-characterized photochemistry. This guide provides a rigorous technical analysis of ONB systems, detailing their evolution from the original Barltrop discovery to modern two-photon compatible variants. It includes validated protocols for synthesis and photolysis, mechanistic diagrams, and critical experimental considerations for avoiding common pitfalls like the "internal filter effect" caused by byproducts.
Historical Genesis & The Fundamental Mechanism

The field of photolabile protection began in 1966 when J.A. Barltrop and colleagues demonstrated that


-nitrobenzyl esters could release carboxylic acids upon UV irradiation [1]. However, it was not until 1978  that the technology transformed biological research. Kaplan, Forbush, and Hoffman  synthesized "caged ATP" (adenosine 5'-triphosphate-P3-(1-(2-nitro)phenylethyl) ester), enabling the first time-resolved studies of the Na+/K+-ATPase pump [2].
The Norrish Type II Mechanism

The cleavage of nitrobenzyl groups is a Norrish Type II photochemical reaction.[3][4] It is an intramolecular redox process where the nitro group oxidizes the benzylic carbon while being reduced itself.

Key Mechanistic Steps:

  • Excitation: Absorption of a photon (

    
    ) promotes the nitro aromatic ring to an excited singlet state, which rapidly intersystem crosses to a triplet state.
    
  • Hydrogen Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (primary kinetic isotope effect observed here).

  • Aci-Nitro Intermediate: This forms a short-lived, deeply colored aci-nitro species. Crucial Insight: The decay of this intermediate is often the rate-determining step and is pH-dependent [3].

  • Cyclization & Release: The intermediate cyclizes to a benzoisoxazole, which hydrolyzes to release the free substrate and a nitrosobenzaldehyde byproduct.

Visualization: Mechanistic Pathway

The following diagram illustrates the electron flow and intermediate states.

Nitrobenzyl_Mechanism Ground Ground State (o-Nitrobenzyl) Excited Excited State (Diradical) Ground->Excited hv (UV) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Fast) Cyclic 1,3-Dihydro benzisoxazole Aci->Cyclic Cyclization (pH dependent) Products Released Substrate + o-Nitrosobenzaldehyde Cyclic->Products Hydrolysis

Figure 1: The Norrish Type II photocleavage pathway.[4] Note the aci-nitro intermediate, which is often highly colored and can be used to track reaction progress transiently.[5]

Structural Evolution & Optimization

The original ONB group suffered from slow release rates and absorbance overlap with biological molecules. Chemical modifications have addressed these limitations.

The "Internal Filter" Problem

The byproduct,


-nitrosobenzaldehyde , absorbs strongly in the UV range (300–400 nm). As the reaction proceeds, this byproduct accumulates and competes with the remaining caged compound for photons, slowing the reaction.
  • Solution: Use of hydrazine or semicarbazide in the buffer to scavenge the nitroso byproduct [4].

Comparative Technical Data

The table below compares the parent compound with optimized derivatives like DMNB (4,5-dimethoxy-2-nitrobenzyl).

Protecting Group

(Abs)
Quantum Yield (

)
Key AdvantagePrimary Limitation

-Nitrobenzyl (ONB)
~280 nm0.01 – 0.13Simple synthesis; stable.Requires deep UV (phototoxic); slow release.

-Methyl-ONB
~280 nm> 0.20Faster release (

).
Still requires deep UV excitation.
DMNB (Dimethoxy)~350 nm0.01 – 0.05Red-shifted; compatible with 365nm LEDs.Lower quantum yield than

-methyl variants.
DMNB +

-Carboxy
~360 nmHigh solubilityWater soluble; less toxic byproduct.Complex synthesis.
Experimental Protocols
A. Synthesis of Caged Carboxylates (General SOP)

Target: Protection of a carboxylic acid (e.g., Glutamate, GABA, or a drug candidate) using DMNB-bromide.

Reagents:

  • Substrate (R-COOH)

  • 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

  • Base:

    
     or 
    
    
    
    (Cesium promotes solubility in DMF)
  • Solvent: Anhydrous DMF

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of R-COOH in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add 1.2 eq of

    
    . Stir at room temperature for 30 minutes.
    
  • Alkylation: Add 1.1 eq of DMNB-Br dropwise.

    • Expert Note: Protect the flask with aluminum foil immediately. Nitrobenzyl halides are light-sensitive even in solid form.

  • Reaction: Stir for 4–12 hours. Monitor by TLC (use a UV lamp to visualize the nitrobenzyl spot, but minimize exposure).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Critical: Columns must be run in the dark or with opaque covering to prevent premature cleavage.

B. Photolysis & Validation Workflow

Do not assume uncaging works without validation. The "Dark Hydrolysis" control is mandatory to prove that the compound is stable in buffer and only cleaves upon irradiation.

Photolysis_Workflow cluster_controls Validation Controls cluster_active Active Uncaging Start Purified Caged Compound Dark Dark Control (No Light, 24h) Start->Dark Irrad Irradiation (365nm LED / Hg Arc) Start->Irrad Stability Check Stability (HPLC/LCMS) Dark->Stability Bio Biological Assay Stability->Bio If Stable Quant Quantify Release (HPLC) Irrad->Quant Quant->Bio If >90% Release

Figure 2: Validation workflow ensuring chemical stability before biological application.

Photolysis Parameters:

  • Light Source: 365 nm High-Power LED (preferred over lasers for bulk photolysis due to wider beam).

  • Power Density: 5–20 mW/cm².

  • Buffer: PBS (pH 7.4).

  • Scavenger: Add 1 mM Dithiothreitol (DTT) or semicarbazide if the nitroso byproduct interferes with the protein/assay.

Advanced Frontiers: Two-Photon Excitation (TPE)

Standard UV uncaging has poor tissue penetration. Two-photon excitation (TPE) uses femtosecond pulsed IR lasers (700–800 nm) to uncage molecules deep within tissue.

  • The Limitation: Standard DMNB groups have very low TPE cross-sections (

    
     GM) [5]. This requires high laser power, which can damage tissue.
    
  • The Solution: Conjugating the nitrobenzyl core with "antenna" chromophores (e.g., biphenyl or aminostilbene systems) can increase

    
     to >100 GM, allowing efficient uncaging at lower power.
    
References
  • Barltrop, J. A. , Plant, P. J., & Schofield, P. (1966).[6] Photosensitive Protecting Groups. Chemical Communications.[6] Link

  • Kaplan, J. H. , Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry. Link

  • Il'ichev, Y. V. , et al. (2004). Photochemistry of the Caged-ATP Precursor. Journal of Physical Chemistry A. Link

  • McCray, J. A. , & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry. Link

  • Warther, D. , et al. (2020). Two-Photon Uncaging: From Neuroscience to Materials. Optical Materials Express. Link

Sources

(3,4,5-Trimethoxy-2-nitrophenyl)methanol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Application in Photolabile Protecting Groups

Executive Summary

(3,4,5-Trimethoxy-2-nitrophenyl)methanol (CAS: 5435-28-9) is a specialized reagent utilized primarily in chemical biology and organic synthesis as a precursor for photocleavable (photolabile) protecting groups (PPGs) .[1] Belonging to the o-nitrobenzyl family, this compound enables the "caging" of bioactive molecules—such as neurotransmitters, nucleotides, and peptides—rendering them inert until activated by UV illumination.

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) supplement. It moves beyond generic hazard listings to provide researchers with the mechanistic insights, handling protocols, and experimental workflows necessary to utilize this compound safely and effectively in high-stakes drug development and biological research.

Part 1: Physicochemical Profile & Stability[2]

The unique reactivity of this compound stems from the ortho-nitro substituent relative to the benzylic alcohol. This structural arrangement is the prerequisite for the photo-induced Norrish Type II rearrangement, which drives its function but also dictates its storage requirements.

Table 1: Chemical Identity & Properties
PropertyDataNote
Chemical Name This compoundSystematic IUPAC
CAS Number 5435-28-9 Primary Identifier
Molecular Formula C₁₀H₁₃NO₆
Molecular Weight 243.21 g/mol
Appearance Pale yellow to tan crystalline solidColor deepens upon light exposure
Solubility Soluble in DCM, DMSO, MeOH, THF; Sparingly soluble in waterUse DMSO/PBS mixtures for biological assays
Melting Point ~75–80 °C (Typical for class)Verify specific lot COA
LogP (Calc) ~0.8Lipophilic, membrane permeable
Stability Assessment
  • Photosensitivity (Critical): The compound is designed to be reactive toward UV light (300–365 nm). Ambient laboratory lighting (fluorescent) contains sufficient UV to cause slow degradation. Protocol: All handling must occur under yellow safety lights or in vessels wrapped in aluminum foil.

  • Thermal Stability: The nitro group introduces a risk of energetic decomposition at elevated temperatures (>150 °C). Avoid heating dry solids.

  • Chemical Incompatibility: Strong oxidizing agents, strong bases (can induce premature color changes or degradation), and reducing agents (incompatible with nitro group).

Part 2: Comprehensive Safety Assessment (GHS)

While not classified as a high-potency toxin, the compound possesses reactive moieties that warrant strict safety controls.

GHS Classification [2][3][4][5]
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]

Toxicological Insights (Structure-Activity Relationship)
  • Nitroaromatic Risks: Nitro-containing compounds can be metabolic poisons if ingested or absorbed in large quantities, potentially causing methemoglobinemia (though data specific to this derivative is limited, treat as a generic nitro-aromatic).

  • Mutagenicity: Many nitrobenzyl derivatives show weak mutagenicity in Ames tests. Handle as a potential mutagen.

Part 3: Technical Application & Workflows

This section details the synthesis of the "caged" compound and the mechanism of its release.

Workflow 1: Synthesis of Caged Bioactives

To "cage" a molecule (e.g., a carboxylic acid or phosphate), the benzyl alcohol is typically coupled to the target using standard esterification or carbamate formation chemistry.

Representative Protocol (Coupling to a Carboxylic Acid):

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in dry DCM. Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv).

  • Coupling: Add this compound (1.0 equiv) under dim red/yellow light .

  • Reaction: Stir at room temperature (RT) for 4–12 hours, monitoring by TLC.

  • Workup: Wash with dilute HCl, then NaHCO₃. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography (Silica gel). Crucial: Wrap column in foil to prevent photolysis during purification.

Workflow 2: Photolytic Uncaging (The Mechanism)

Upon irradiation with UV light (350–365 nm), the o-nitrobenzyl system undergoes an intramolecular rearrangement. The nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate, which rearranges to a nitroso-hemiacetal and finally collapses to release the free bioactive molecule and a nitroso-aldehyde byproduct.

DOT Diagram 1: Photocleavage Mechanism

Photocleavage Substrate Caged Substrate (Nitrobenzyl Ester) Excited Excited State (Diradical) Substrate->Excited hν (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products Released Bioactive + Nitroso-Aldehyde Hemiacetal->Products Hydrolysis (Rate Limiting)

Figure 1: Mechanism of photo-induced uncaging. The absorption of a photon triggers the release of the bioactive payload.

Part 4: Handling, Storage, and Emergency Protocols
Storage "Darkroom" Rules
  • Primary Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Containment: Place the amber vial inside an opaque bag or aluminum foil wrap.

  • Temperature: Store at -20 °C for long-term stability. Allow to warm to RT inside a desiccator before opening to prevent condensation.

Emergency Response Decision Tree

DOT Diagram 2: Safety Response Matrix

SafetyMatrix Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill Fire Fire/Heat Type->Fire Wash Flush with water (15 min). Remove contam. clothing. Skin->Wash Clean Darken room (prevent photolysis). Wipe with acetone/wet tissue. Dispose as HazWaste. Spill->Clean Extinguish Use CO2 or Dry Chemical. Do NOT inhale fumes (NOx). Fire->Extinguish

Figure 2: Immediate response protocols for exposure and accidental release.

Waste Disposal
  • Segregation: Dispose of as Halogen-Free Organic Solvent Waste (unless chlorinated solvents were used in processing).

  • Neutralization: No specific neutralization required, but do not mix with strong oxidizers in the waste stream.

  • Labeling: Clearly label as "Nitro-aromatic compound - Potential Mutagen."

References
  • PubChem. (2025). This compound (CID 227988).[6] National Library of Medicine. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Corrie, J. E. T. (2005). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption. Journal of Organic Chemistry. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Two-Step Synthesis of (3,4,5-Trimethoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (3,4,5-Trimethoxy-2-nitrophenyl)methanol, a valuable substituted aromatic building block. The synthesis is presented as a two-step process commencing with the regioselective nitration of 3,4,5-trimethoxybenzaldehyde to yield the key intermediate, 2-nitro-3,4,5-trimethoxybenzaldehyde. This is followed by the chemoselective reduction of the aldehyde functionality to a primary alcohol. This guide emphasizes the mechanistic rationale behind procedural choices, adherence to stringent safety protocols, and methods for self-validation through detailed characterization. The protocols are designed to be robust and reproducible for researchers in organic synthesis and medicinal chemistry.

Overall Reaction Scheme

The synthetic pathway involves two sequential transformations: electrophilic aromatic substitution (nitration) followed by chemoselective reduction.

Reaction scheme showing the conversion of 3,4,5-trimethoxybenzaldehyde to 2-nitro-3,4,5-trimethoxybenzaldehyde, followed by reduction to this compound.

Figure 1: Overall two-step synthesis of the target compound.

Part 1: Regioselective Nitration of 3,4,5-Trimethoxybenzaldehyde

Introduction & Mechanistic Rationale

The first step is the nitration of the electron-rich aromatic ring of 3,4,5-trimethoxybenzaldehyde. This is a classic example of an electrophilic aromatic substitution reaction.[1] The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1]

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

  • Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance.

  • Aldehyde Group (-CHO): This is a deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects.[2]

In this specific substrate, the three strongly activating methoxy groups dominate the directing effects. The position C2 (and C6) is ortho to the C1-aldehyde and the C3-methoxy group, and para to the C5-methoxy group, making it highly activated and the primary site for electrophilic attack. The aldehyde's meta-directing influence is overridden. Careful temperature control is paramount to prevent over-nitration and oxidative side reactions, which can occur with highly activated aromatic systems.[3]

Visualization of the Nitration Workflow

Nitration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 3,4,5-Trimethoxybenzaldehyde add_aldehyde Slow, Dropwise Addition of Aldehyde Solution (Keep T < 10°C) start->add_aldehyde prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C prep_acid->add_aldehyde react Stir at 0-5°C (1-2 hours) add_aldehyde->react quench Pour onto Crushed Ice react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry product1 Intermediate: 2-Nitro-3,4,5-trimethoxybenzaldehyde dry->product1

Caption: Workflow for the nitration of 3,4,5-trimethoxybenzaldehyde.

Materials & Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
3,4,5-Trimethoxybenzaldehyde196.2010.0 g (50.9 mmol)Starting material
Concentrated Sulfuric Acid (H₂SO₄)98.0830 mL98%, Catalyst and dehydrating agent
Concentrated Nitric Acid (HNO₃)63.0115 mL70%, Nitrating agent
Dichloromethane (DCM)84.9350 mLSolvent for starting material
Crushed Ice-~500 gFor quenching the reaction
Deionized Water18.02As neededFor washing
Equipment
250 mL Three-neck round-bottom flask1
100 mL Dropping funnel1
Magnetic stirrer and stir bar1
Thermometer1-20 to 100 °C range
Ice-salt bath1For temperature control
Buchner funnel and filter flask1For filtration
Experimental Protocol: Nitration
  • Preparation of the Nitrating Mixture: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, carefully add 30 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0 °C. Once cooled, slowly add 15 mL of concentrated HNO₃ dropwise from a dropping funnel. Maintain the temperature below 10 °C during the addition. Stir the resulting nitrating mixture at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve 10.0 g (50.9 mmol) of 3,4,5-trimethoxybenzaldehyde in 50 mL of dichloromethane (DCM). Transfer this solution to a dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the cold, stirred nitrating mixture over a period of approximately 60 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C. A color change to deep red or brown is typically observed.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

  • Work-up: Carefully and slowly pour the reaction mixture into a large beaker containing ~500 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.

  • Isolation: Allow the ice to melt, then collect the solid yellow precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Further washing with a small amount of cold ethanol can help remove impurities.

  • Drying: Dry the product, 2-nitro-3,4,5-trimethoxybenzaldehyde, under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.

Critical Safety Considerations for Nitration
  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[4] Always handle them inside a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat.[6][7]

  • Exothermic Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[6] Strict adherence to low-temperature conditions is essential. Never add the reagents quickly.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases.[6] Ensure the reaction is performed in a well-ventilated fume hood.

  • Quenching: Always pour the acid mixture into ice/water, never the other way around, to dissipate heat effectively and prevent violent splashing.[8]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[4][5] Have a spill kit with a neutralizer (e.g., sodium bicarbonate) ready.

Part 2: Chemoselective Reduction of 2-Nitro-3,4,5-trimethoxybenzaldehyde

Introduction & Mechanistic Rationale

The second step involves the reduction of the aldehyde group to a primary alcohol. A key challenge is to achieve this transformation without affecting the nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not reduce nitro groups, esters, or amides under standard protic solvent conditions.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) yields the desired primary alcohol, this compound.

Visualization of the Reduction Mechanism

Reduction Mechanism Aldehyde R-CHO (2-Nitro-3,4,5-trimethoxybenzaldehyde) Hydride_Attack Aldehyde->Hydride_Attack 1. Hydride Attack NaBH4 NaBH₄ Alkoxide [R-CH₂O]⁻ (Alkoxide Intermediate) Hydride_Attack->Alkoxide Protonation Alkoxide->Protonation 2. Protonation Solvent CH₃OH (Methanol) Alcohol R-CH₂OH (Final Product) Protonation->Alcohol Borate Na⁺ [B(OCH₃)₄]⁻ Protonation->Borate

Caption: Mechanism of aldehyde reduction using Sodium Borohydride.

Materials & Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Nitro-3,4,5-trimethoxybenzaldehyde241.2010.0 g (41.4 mmol)Intermediate from Part 1
Sodium Borohydride (NaBH₄)37.831.9 g (50.2 mmol)1.2 equivalents, Reducing agent
Methanol (MeOH)32.04200 mLSolvent
Hydrochloric Acid (HCl)36.46As needed1M solution, for quenching
Ethyl Acetate88.11As neededFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededDrying agent
Equipment
500 mL Round-bottom flask1
Magnetic stirrer and stir bar1
Ice bath1
Separatory funnel1
Rotary evaporator1For solvent removal
Experimental Protocol: Reduction
  • Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (41.4 mmol) of 2-nitro-3,4,5-trimethoxybenzaldehyde in 200 mL of methanol. Stir the solution using a magnetic stirrer and cool the flask in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Once the solution is cold, add 1.9 g (50.2 mmol) of sodium borohydride in small portions over 20-30 minutes. Be cautious as the addition may cause gas (hydrogen) evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until the solution is slightly acidic (pH ~6) and gas evolution ceases.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, this compound, can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to afford a pure crystalline product. The expected yield is typically >90%.

Data Summary

StepStarting MaterialKey ReagentsTemp (°C)Time (h)Typical Yield (%)Product
1. Nitration 3,4,5-TrimethoxybenzaldehydeHNO₃, H₂SO₄0 - 52 - 380 - 902-Nitro-3,4,5-trimethoxybenzaldehyde
2. Reduction 2-Nitro-3,4,5-trimethoxybenzaldehydeNaBH₄, MeOH0 - RT2 - 3> 90This compound

References

  • Nitration reaction safety - YouTube. (2024).
  • Olah, G. A., et al. (1978). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1458-1463. Available at: [Link]

  • Filo. (2025). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12.
  • ECHEMI. Mechanism of direct nitration at substituted benzaldehyde.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
  • Benchchem. A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Quora. (2024). What safety precautions should I take when handling nitric acid?.
  • Dartmouth College Environmental Health and Safety. Nitric Acid.

Sources

Reduction of methyl 3,4,5-trimethoxy-2-nitrobenzoate with DIBAH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective Reduction of Methyl 3,4,5-Trimethoxy-2-nitrobenzoate with Diisobutylaluminum Hydride (DIBAH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chemoselectivity in Complex Molecule Synthesis

The synthesis of highly functionalized aromatic compounds is a cornerstone of pharmaceutical development. Molecules like methyl 3,4,5-trimethoxy-2-nitrobenzoate serve as critical intermediates, for instance, in the synthesis of bioactive compounds like Trimebutine, an antispasmodic agent.[1][2] The challenge in manipulating such intermediates lies in achieving chemoselectivity—the ability to modify one functional group in the presence of others. This application note provides a detailed guide to the selective reduction of the ester group in methyl 3,4,5-trimethoxy-2-nitrobenzoate using Diisobutylaluminum Hydride (DIBAH), a powerful and sterically hindered reducing agent.[3] We will explore the mechanistic basis for this selectivity, provide detailed protocols for achieving distinct reduction products, and discuss troubleshooting and alternative synthetic strategies.

Part 1: The Mechanistic Underpinnings of DIBAH's Selectivity

DIBAH (also written as DIBAL-H) is an electrophilic reducing agent, a characteristic that governs its reactivity and selectivity.[4] Unlike nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄), the aluminum center in DIBAH acts as a Lewis acid, coordinating to the most electron-rich site in the substrate.[5]

Mechanism of Ester Reduction

The reduction of an ester with DIBAH proceeds via a well-established pathway:[5]

  • Lewis Acid-Base Coordination: The electron-deficient aluminum atom of DIBAH coordinates to the carbonyl oxygen of the ester. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack.

  • Intramolecular Hydride Transfer: A hydride ion is transferred from the aluminum to the activated carbonyl carbon. This forms a stable tetrahedral intermediate.

  • Temperature-Dependent Fate of the Intermediate: The stability of this intermediate is highly temperature-dependent.

    • At low temperatures (-78 °C) , the tetrahedral intermediate is stable and does not collapse.[3][6] Upon aqueous workup, it is hydrolyzed to yield an aldehyde.[7][8]

    • At higher temperatures (e.g., 0 °C to room temperature) , the intermediate is less stable. It can eliminate the alkoxy group to form an aldehyde, which is then rapidly reduced by another equivalent of DIBAH to the primary alcohol.[9]

The Inertness of the Nitro Group

A key feature of DIBAH is its general inability to reduce aromatic nitro groups.[4] The nitro group is relatively electron-deficient and a weaker Lewis base compared to the carbonyl oxygen of the ester. Consequently, DIBAH preferentially coordinates with and reduces the ester functionality. This inherent chemoselectivity makes DIBAH an ideal reagent for the specific transformation of methyl 3,4,5-trimethoxy-2-nitrobenzoate without affecting the nitro moiety. Other methods for nitro group reduction, such as catalytic hydrogenation or using reagents like NaBH₄ with transition metal catalysts, are required to reduce this group.[10][11]

Logical Flow: Dictating the Reaction Outcome

The choice of reaction conditions, primarily temperature and stoichiometry, dictates the final product.

Start Methyl 3,4,5-trimethoxy-2-nitrobenzoate DIBAH DIBAH Reduction Start->DIBAH Conditions1 Low Temperature (-78 °C) ~1.1 eq. DIBAH DIBAH->Conditions1  Partial Reduction Conditions2 Elevated Temperature (0 °C to RT) >2 eq. DIBAH DIBAH->Conditions2  Full Reduction Note Nitro Group Remains Unchanged DIBAH->Note Product1 Product: Aldehyde (3,4,5-Trimethoxy-2-nitrobenzaldehyde) Conditions1->Product1 Product2 Product: Primary Alcohol ((3,4,5-Trimethoxy-2-nitrophenyl)methanol) Conditions2->Product2

Caption: Decision workflow for DIBAH reduction based on temperature.

Part 2: Experimental Protocols

Safety Precautions: DIBAH is a pyrophoric reagent that reacts violently with water and protic solvents. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Personnel should wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.

Protocol 1: Synthesis of this compound (Full Reduction)

This protocol targets the complete reduction of the ester to a primary alcohol.

Materials & Reagents

Reagent/MaterialQuantityPurpose
Methyl 3,4,5-trimethoxy-2-nitrobenzoate1.0 eqStarting Material
DIBAH (1.0 M solution in Toluene/Hexane)2.2 - 2.5 eqReducing Agent
Anhydrous Toluene or Dichloromethane (DCM)~0.2 M concentrationReaction Solvent
Methanol (Anhydrous)As neededQuenching Agent
Saturated aq. Rochelle's Salt (Potassium sodium tartrate)As neededWorkup - Chelating Agent
Ethyl AcetateAs neededExtraction Solvent
Brine (Saturated aq. NaCl)As neededWashing
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Toluene B Cool to 0 °C (Ice Bath) A->B C Add DIBAH (2.2 eq) Dropwise over 30 min B->C D Warm to Room Temp Stir for 2-4h C->D E Monitor by TLC D->E F Cool to 0 °C E->F G Quench with Methanol F->G H Add Rochelle's Salt Stir until clear G->H I Extract with EtOAc H->I J Dry, Filter, Concentrate I->J K Purify (Column Chromatography) J->K

Caption: Workflow for the full reduction of the ester to an alcohol.

Step-by-Step Procedure

  • Setup: Under an inert atmosphere, add methyl 3,4,5-trimethoxy-2-nitrobenzoate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum.

  • Dissolution: Add anhydrous toluene to achieve a concentration of approximately 0.2 M. Stir until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIBAH Addition: Slowly add the DIBAH solution (2.2 eq) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of anhydrous methanol to destroy excess DIBAH. (Caution: Gas evolution).

  • Workup: Add a saturated aqueous solution of Rochelle's salt and stir vigorously. The mixture may be biphasic or a thick emulsion. Continue stirring at room temperature until the layers become clear (this can take several hours to overnight).[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Protocol 2: Synthesis of 3,4,5-Trimethoxy-2-nitrobenzaldehyde (Partial Reduction)

This protocol targets the partial reduction of the ester to an aldehyde and requires strict temperature control.[12]

Materials & Reagents

Reagent/MaterialQuantityPurpose
Methyl 3,4,5-trimethoxy-2-nitrobenzoate1.0 eqStarting Material
DIBAH (1.0 M solution in Toluene/Hexane)1.1 - 1.2 eqReducing Agent
Anhydrous Toluene or Dichloromethane (DCM)~0.2 M concentrationReaction Solvent
Methanol (Anhydrous)As neededQuenching Agent
Saturated aq. Rochelle's Salt (Potassium sodium tartrate)As neededWorkup - Chelating Agent
Ethyl AcetateAs neededExtraction Solvent
Brine (Saturated aq. NaCl)As neededWashing
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Toluene B Cool to -78 °C (Dry Ice/Acetone) A->B C Add DIBAH (1.1 eq) Dropwise over 30 min B->C D Stir at -78 °C for 1-3h C->D E Monitor by TLC D->E F Quench with Methanol at -78 °C E->F G Warm to Room Temp F->G H Add Rochelle's Salt Stir until clear G->H I Extract with EtOAc H->I J Dry, Filter, Concentrate I->J K Purify (Column Chromatography) J->K

Caption: Workflow for the partial reduction of the ester to an aldehyde.

Step-by-Step Procedure

  • Setup: Follow Step 1 from Protocol 1.

  • Dissolution: Follow Step 2 from Protocol 1.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • DIBAH Addition: Slowly add the DIBAH solution (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.[5]

  • Reaction: Stir the mixture at -78 °C for 1-3 hours.

  • Monitoring: Carefully monitor the reaction by TLC. The goal is to consume the starting material without significant formation of the alcohol byproduct.

  • Quenching: While maintaining the temperature at -78 °C, quench the reaction by the very slow, dropwise addition of anhydrous methanol.

  • Workup & Purification: Allow the mixture to warm to room temperature and follow steps 8-11 from Protocol 1.

Part 3: Data Summary and Troubleshooting

Summary of Expected Outcomes

ParameterProtocol 1 (Full Reduction)Protocol 2 (Partial Reduction)
Product This compound3,4,5-Trimethoxy-2-nitrobenzaldehyde
Temperature 0 °C to Room TemperatureStrictly -78 °C
DIBAH Stoichiometry > 2.0 equivalents1.0 - 1.2 equivalents
Key Challenge Ensuring complete reactionPreventing over-reduction to the alcohol

Troubleshooting Guide

IssueProbable CauseSolution
Over-reduction to alcohol in Protocol 2 Temperature rose above -70 °C during addition or reaction; Excess DIBAH was used.Improve cooling bath efficiency; Add DIBAH more slowly; Use precisely 1.0-1.1 equivalents of titrated DIBAH.
Incomplete reaction Insufficient DIBAH (reagent may have degraded); Short reaction time.Use a freshly opened or titrated bottle of DIBAH; Increase reaction time and continue monitoring by TLC.
Difficult workup (persistent emulsion) Formation of aluminum salts.Continue stirring vigorously with Rochelle's salt—it may take >12 hours; Alternatively, a slow quench with dilute HCl can be used.
Low isolated yield Product loss during aqueous workup or purification.Perform multiple extractions (3-4 times) of the aqueous layer; Optimize column chromatography conditions.

Part 4: Alternative Synthetic Strategies

If the ultimate goal is to produce the corresponding aniline, DIBAH is not the appropriate reagent for the nitro group. A sequential approach is necessary.

Two-Step Synthesis of (2-Amino-3,4,5-trimethoxyphenyl)methanol

  • Step 1: Nitro Group Reduction: Selectively reduce the nitro group of the starting material, methyl 3,4,5-trimethoxy-2-nitrobenzoate, to the amine. A standard and highly effective method is catalytic hydrogenation.[13]

    • Reagents: H₂ gas, 10% Pd/C, Ethyl Acetate or Methanol.

    • Procedure: The nitro-ester is dissolved in a suitable solvent and stirred under a hydrogen atmosphere (balloon or Parr shaker) in the presence of the Pd/C catalyst until the nitro group is fully reduced. Filtration through Celite removes the catalyst.

  • Step 2: Ester Reduction: The resulting methyl 2-amino-3,4,5-trimethoxybenzoate can then be reduced to the corresponding primary alcohol using DIBAH as described in Protocol 1 . The amine functionality is generally compatible with this reduction.

This two-step pathway highlights the importance of selecting the correct reagent for each desired transformation, leveraging the unique chemoselectivity of different reduction methods.

References

  • Thiénot, M. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.
  • Mubofu, E. B. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Guillou, C., et al. (2000).
  • Ashenhurst, J. (2024). DIBAL Reducing Agent. Chemistry Steps.
  • BenchChem (2025). A Comparative Guide to the Chemoselectivity of DIBA-H in Polyfunctional Molecules. BenchChem.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. organic-chemistry.org.
  • Guillou, C., et al. (2000).
  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.
  • Organic Synthesis. DIBAL-H Reduction. orgsyn.org.
  • Journal of Synthetic Chemistry (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. jsynthchem.com.
  • UrbanPro. DIBAL or DIBAL-H or DIBAH. UrbanPro.
  • BenchChem (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Organic Reaction Data. Ester to Alcohol - Common Conditions. organic-reaction.com.
  • Professor Dave Explains (2020). Reduction of Esters With DIBAL-H. YouTube.
  • ChemicalBook.
  • BenchChem (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. BenchChem.
  • Patsnap (2016).
  • BenchChem (2025). Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction. BenchChem.

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Application Notes & Protocols: (3,4,5-Trimethoxy-2-nitrophenyl)methanol as a Versatile Photocleavable Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Power of Light for Controlled Molecular Release

In the intricate world of drug delivery, diagnostics, and fundamental biological research, the ability to control the release of active molecules with spatial and temporal precision is paramount. Photocleavable linkers, molecular entities that break apart upon exposure to a specific wavelength of light, have emerged as indispensable tools for achieving this control.[1][2] Among these, the ortho-nitrobenzyl (ONB) scaffold has proven to be a robust and versatile platform.[3][4] This document provides a comprehensive guide to the use of a specific ONB derivative, (3,4,5-Trimethoxy-2-nitrophenyl)methanol , as a photocleavable linker.

The inclusion of three methoxy groups on the phenyl ring serves to red-shift the absorption maximum of the linker, allowing for cleavage with longer wavelength UV light (typically 365 nm).[1] This is a significant advantage in biological applications, as it minimizes potential photodamage to cells and tissues that can occur with shorter wavelength UV irradiation.[5] This guide will provide detailed protocols for the synthesis, conjugation, and photocleavage of this linker, along with insights into the underlying chemical principles and analytical methods for monitoring these processes.

Section 1: The Photocleavable Linker: Synthesis and Characterization

A reliable supply of the photocleavable linker is the first critical step. While this compound may be commercially available, an in-house synthesis provides greater control over purity and scalability. The following protocol outlines a plausible synthetic route based on established organic chemistry principles, starting from the readily available 3,4,5-trimethoxybenzaldehyde.

Proposed Synthesis of this compound

The synthesis involves a two-step process: nitration of 3,4,5-trimethoxybenzaldehyde followed by selective reduction of the aldehyde to the corresponding alcohol.

Step 1: Nitration of 3,4,5-Trimethoxybenzaldehyde

The electron-donating methoxy groups direct the electrophilic nitration to the ortho and para positions. Due to steric hindrance from the adjacent methoxy groups, nitration is expected to occur at the 2-position.

  • Materials:

    • 3,4,5-Trimethoxybenzaldehyde

    • Acetic acid

    • Nitromethane

    • Cyclohexylamine[6]

    • Deionized water

    • Methanol

    • Ethyl acetate

  • Protocol:

    • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (e.g., 10.0 g, 51 mmol) in a mixture of acetic acid (75 mL) and nitromethane (20 mL).

    • Carefully add cyclohexylamine (10 mL) to the solution. The reaction may be exothermic.

    • Heat the reaction mixture to approximately 95°C for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to room temperature.

    • Slowly add deionized water (e.g., 150 mL) with vigorous stirring to precipitate the product, 3,4,5-trimethoxy-2-nitrobenzaldehyde.

    • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

    • Recrystallize the crude product from a mixture of methanol and ethyl acetate to yield pure 3,4,5-trimethoxy-2-nitrobenzaldehyde.

Step 2: Selective Reduction to this compound

A mild reducing agent is required to selectively reduce the aldehyde in the presence of the nitro group. Sodium borohydride is a suitable choice for this transformation.

  • Materials:

    • 3,4,5-Trimethoxy-2-nitrobenzaldehyde

    • Methanol

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Ethyl acetate

    • Brine solution

  • Protocol:

    • Dissolve the 3,4,5-trimethoxy-2-nitrobenzaldehyde (e.g., 5.0 g, 20.7 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (e.g., 0.78 g, 20.7 mmol) in small portions to the stirred solution.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • If necessary, purify the product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., -OH, -NO₂).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Section 2: Application Protocols

This section provides detailed protocols for the two primary uses of the photocleavable linker: conjugation to a molecule of interest and the subsequent light-triggered cleavage.

Protocol: Conjugation of the Linker to a Carboxylic Acid-Containing Molecule

This protocol describes the esterification of this compound with a carboxylic acid, a common functional group in drugs and fluorescent probes.

  • Causality: The reaction utilizes a standard coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by the alcohol of the linker.

  • Materials:

    • This compound

    • Carboxylic acid-containing molecule (e.g., a drug, fluorescent dye)

    • DCC or EDC

    • DMAP

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Protocol:

    • In a dry, inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 eq) or EDC (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting conjugate by column chromatography.

Diagram: Conjugation Workflow

Conjugation_Workflow cluster_reactants Reactants cluster_reagents Reagents Linker (3,4,5-Trimethoxy-2- nitrophenyl)methanol Reaction Esterification Reaction (0°C to RT, 12-24h) Linker->Reaction Payload Carboxylic Acid- Containing Molecule Payload->Reaction Coupling DCC or EDC Coupling->Reaction Catalyst DMAP Catalyst->Reaction Solvent Anhydrous DCM/DMF Solvent->Reaction Workup Workup & Purification (Filtration, Extraction, Chromatography) Reaction->Workup Product Photocleavable Conjugate Workup->Product

Caption: Workflow for conjugating the photocleavable linker to a carboxylic acid.

Protocol: Photocleavage of the Conjugate

This protocol provides a general procedure for the light-induced cleavage of the linker and release of the conjugated molecule.

  • Causality: Upon absorption of UV light (around 365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate rapidly rearranges, cleaving the ester bond and releasing the free carboxylic acid and a 2-nitroso-3,4,5-trimethoxybenzaldehyde byproduct.[3]

  • Materials:

    • Photocleavable conjugate

    • Appropriate solvent (e.g., methanol, acetonitrile, buffer solution)

    • UV lamp (365 nm) or a photoreactor[2]

    • Quartz cuvette or reaction vessel

  • Experimental Setup:

    • The choice of light source is critical. A narrow-band 365 nm UV lamp is ideal to minimize side reactions. The intensity of the light source will affect the cleavage kinetics.

    • For quantitative studies, a photoreactor with controlled temperature and a quantum yield measurement setup is recommended.[7]

  • Protocol:

    • Prepare a solution of the photocleavable conjugate in a suitable solvent in a quartz reaction vessel. The concentration should be optimized, but a starting point of 0.1-1 mM is common.

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Place the reaction vessel at a fixed distance from the UV lamp and begin irradiation. Ensure the entire solution is illuminated.

    • Monitor the progress of the photocleavage by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the starting material and the appearance of the cleaved molecule and the byproduct should be observed.

    • Continue irradiation until the desired level of cleavage is achieved.

    • After the reaction is complete, the solvent can be removed, and the released molecule can be isolated and purified if necessary.

Diagram: Photocleavage Mechanism

Photocleavage_Mechanism Start Photocleavable Conjugate (o-nitrobenzyl ester) Excited Excited State Start->Excited UV Light (hν, ~365 nm) Intermediate aci-Nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Products Cleaved Molecule (R-COOH) + Nitrosobenzaldehyde Byproduct Intermediate->Products Rearrangement & Cleavage

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

Section 3: Analytical Monitoring and Data Interpretation

Careful monitoring of both the conjugation and cleavage reactions is essential for successful application of the photocleavable linker.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring these reactions.[8][9] A reverse-phase C18 column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid. By monitoring the peak areas of the starting materials and products over time, reaction kinetics can be determined.

  • Thin Layer Chromatography (TLC): TLC provides a quick and simple method for qualitative monitoring of reaction progress.

  • Mass Spectrometry (MS): MS is used to confirm the identity of the products of both the conjugation and cleavage reactions.

Quantitative Data Presentation

The efficiency of a photocleavable linker is often characterized by its quantum yield (Φ), which is the number of molecules cleaved per photon absorbed.[1] The determination of quantum yield requires a calibrated light source and an actinometer.

Table 1: Key Parameters for Photocleavage

ParameterTypical Value Range for ONB DerivativesSignificance
Cleavage Wavelength 340 - 365 nm[3]Wavelength at which the linker absorbs light most efficiently to initiate cleavage.
Quantum Yield (Φ) 0.01 - 0.6[3]A measure of the efficiency of the photocleavage process. Higher values indicate more efficient cleavage.
Cleavage Half-life (t½) Minutes to hoursThe time required for 50% of the conjugate to be cleaved under specific irradiation conditions.

Section 4: Troubleshooting and Best Practices

  • Incomplete Conjugation: If the conjugation reaction does not go to completion, ensure all reagents and solvents are anhydrous. The use of a different coupling agent or a slight excess of the linker and coupling agent may be necessary.

  • Slow or Incomplete Photocleavage:

    • Light Source: Verify the wavelength and intensity of your UV lamp. The lamp's output may decrease over time.

    • Solvent: The solvent can influence the photocleavage efficiency. Protic solvents like methanol can sometimes enhance the reaction rate.

    • Oxygen: The presence of oxygen can quench the excited state of the linker, reducing cleavage efficiency. Degassing the solution can be beneficial.

  • Side Reactions: The nitrosobenzaldehyde byproduct can potentially react with other molecules in the system. If this is a concern, purification of the released molecule after cleavage is recommended.

Conclusion

This compound is a valuable tool for researchers seeking precise control over the release of molecules. Its synthesis from readily available starting materials and its favorable photocleavage properties make it an attractive option for a wide range of applications in drug delivery, chemical biology, and materials science. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently incorporate this photocleavable linker into their experimental designs.

References

  • Lee, S. H., et al. (2008). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Journal of Biomedical Materials Research Part A, 87(4), 1079-1084. [Link]

  • Bochet, C. G. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(2), 117-131. [Link]

  • Amir, E., et al. (2020). The Breaking Beads Approach for Photocleavage from Solid Support. ChemRxiv. [Link]

  • Beilstein Journals. (2018). A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Beilstein Journal of Organic Chemistry, 14, 2346-2353. [Link]

  • Ju, J., et al. (2001). Photocleavable fluorescent nucleotides for DNA sequencing on a chip constructed by site-specific coupling chemistry. Proceedings of the National Academy of Sciences, 98(4), 1381-1386. [Link]

  • Milner, T. E., et al. (1986). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. Biochemistry, 25(19), 5695-5703. [Link]

  • Anseth, K. S., et al. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. ACS Macro Letters, 1(1), 229-233. [Link]

  • ResearchGate. (2018). Photocleavage process and its quantum yield determination for compound 7 (0.565 mM in acetonitrile). [Link]

  • National Center for Biotechnology Information. (2017). An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold. [Link]

  • ResearchGate. (2017). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... [Link]

  • ResearchGate. (2007). Design of photocleavable peptides. [Link]

  • American Chemical Society. (2025). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. [Link]

  • SciSpace. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. [Link]

  • ResearchGate. (2025). (PDF) Photochemical Reaction Detection in HPLC. [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • Erowid. (2005). Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. [Link]

Sources

Photolytic Release Strategies in SPPS: Mastering Nitrobenzyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

Solid-Phase Peptide Synthesis (SPPS) typically relies on acid-labile linkers (Wang, Rink Amide) requiring harsh cleavage conditions (95% TFA) that can damage sensitive post-translational modifications (PTMs) such as glycosylation, phosphorylation, or sulfation.

Nitrobenzyl linkers offer a fully orthogonal "safety-catch" strategy. They are stable to both acidic (TFA) and basic (Piperidine) conditions used in Fmoc/tBu protocols but cleave rapidly under mild UV irradiation (365 nm). This allows for:

  • Release of fully protected peptide fragments for convergent synthesis.

  • On-bead screening where spatial control of release is required (e.g., peptide microarrays).

  • Synthesis of sensitive cargo incompatible with HF or high-concentration TFA.

This guide details the use of the Holmes Linker (and derivatives), the industry standard for high-efficiency photolysis.

Mechanistic Foundation

Understanding the photochemistry is critical for troubleshooting low yields. The cleavage follows a Norrish Type II mechanism.

The Photolysis Pathway

Upon irradiation at 365 nm, the o-nitrobenzyl group undergoes an intramolecular 1,5-hydrogen abstraction, forming an aci-nitro intermediate. This rearranges to a hemiacetal, which collapses to release the peptide (as a carboxylic acid or amide) and a nitroso-aldehyde/ketone byproduct .

Critical Technical Challenge: The nitroso byproduct is highly absorbent at 365 nm (acting as an internal light filter) and is reactive (forming Schiff bases with primary amines on the peptide). Therefore, the protocol below mandates the use of aldehyde scavengers.

Visualization: Photolytic Cleavage Mechanism

Nitrobenzyl_Mechanism Start Peptide-Linker (Nitrobenzyl) Excitation Excited State (n -> pi*) Start->Excitation hv (365 nm) Intermediate aci-Nitro Intermediate Excitation->Intermediate 1,5-H Shift Collapse Hemiacetal Collapse Intermediate->Collapse Rearrangement Product Free Peptide (C-term COOH) Collapse->Product Byproduct Nitroso Byproduct Collapse->Byproduct

Caption: The Norrish Type II photocleavage mechanism. Note the generation of the nitroso byproduct which must be scavenged.

Strategic Selection: Linker Variants

Not all nitrobenzyl linkers are equal. Choose based on your C-terminal requirement.

Linker Common NameChemical SpecificsCleavage Rate (Relative)Application
NBA (Rich Linker) 4-(hydroxymethyl)-3-nitrobenzoic acidSlow (1x)Basic, low-cost applications.
Holmes Linker 4-(4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acidFast (10-20x) Recommended. The

-methyl and methoxy groups accelerate cleavage.
ANP Linker 3-amino-3-(2-nitrophenyl)propionic acidMediumGenerates C-terminal Amides.

Detailed Protocol: Synthesis & Cleavage

Phase A: Resin Loading (Holmes Linker)

Pre-requisite: Use a standard amino-functionalized resin (e.g., Aminomethyl polystyrene or Tentagel S NH2).

  • Swelling: Swell resin (100 mg) in DCM for 30 min.

  • Activation: Dissolve Holmes Linker (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq).

  • Coupling: Add solution to resin. Shake for 2-4 hours at RT.

  • Validation: Perform Kaiser Test. If blue, repeat coupling. If colorless, proceed.

  • Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 min to block unreacted amines.

Phase B: Peptide Assembly (Fmoc/tBu)

Proceed with standard automated or manual Fmoc synthesis.

  • Deprotection: 20% Piperidine in DMF.

  • Coupling: Fmoc-AA-OH / HBTU / DIEA.

  • Final Step: Remove N-terminal Fmoc group (unless N-terminal protection is desired). Wash resin thoroughly with DCM and Methanol. Dry resin under vacuum.

Phase C: Photocleavage (The Critical Step)

This step requires a UV reactor (e.g., Rayonet) or a calibrated LED array (365 nm).

Buffer Preparation (The "Scavenger Cocktail"):

  • Solvent: Methanol (MeOH) / PBS (1:1) or pure Methanol depending on peptide solubility.

  • Scavenger: 50 mM Semicarbazide Hydrochloride or Hydroxylamine Hydrochloride .

    • Why? Reacts with the nitroso-aldehyde byproduct to form an oxime/hydrazone, preventing it from reacting with the peptide or absorbing UV light.

Procedure:

  • Suspension: Place dry resin in a quartz reaction vessel or an open-top vial (glass absorbs UV; use quartz or high-quality borosilicate if irradiating from the side).

  • Ratio: Add Scavenger Cocktail (10 mL per gram of resin).

  • Irradiation: Irradiate at 365 nm for 1–4 hours.

    • Agitation: Gentle stirring or orbital shaking is mandatory to ensure uniform light exposure.

  • Filtration: Filter the resin.[1] Collect the filtrate.

  • Wash: Wash resin with 50% Acetonitrile/Water to recover trapped peptide. Combine with filtrate.[1]

  • Workup:

    • Lyophilize the filtrate directly.

    • Note: If side-chain protecting groups (tBu, Trt, Pbf) are still present and need removal, treat the lyophilized powder with TFA/TIS/Water (95:2.5:2.5) for 2 hours.

Experimental Workflow Diagram

SPPS_Workflow Resin Amino-Resin (Polystyrene/Tentagel) Linker Coupling Holmes Linker (HBTU/DIEA) Resin->Linker Synthesis Fmoc SPPS Cycles (Chain Elongation) Linker->Synthesis Prep Resin Drying & Swelling in Cleavage Buffer Synthesis->Prep Photo Photolysis (365 nm) + Semicarbazide Scavenger Prep->Photo  Critical Step Filter Filtration & Washing Photo->Filter Final HPLC Purification & MS Analysis Filter->Final

Caption: Operational workflow for SPPS using Holmes-type nitrobenzyl linkers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield "Filter Effect" (Byproduct absorption)Exchange buffer every 60 mins during photolysis. Ensure efficient stirring.
Peptide Adducts (+15 Da or similar) Nitroso reaction with peptideIncrease Semicarbazide concentration to 100 mM. Ensure pH is near neutral (6.5–7.5).
Incomplete Cleavage Wrong WavelengthVerify light source is 365 nm . Lower wavelengths (<300 nm) damage Trp/Tyr/Met.
Resin Aggregation Hydrophobic peptideUse PEG-based resins (Tentagel) and add 1% Triton X-100 to the cleavage buffer.

References

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. Link

  • Holmes, C. P., & Jones, D. G. (1995). Reagents for combinatorial organic synthesis: Development of a new o-nitrobenzyl photolabile linker for solid phase synthesis. The Journal of Organic Chemistry, 60(8), 2318–2319. Link

  • Holmes, C. P. (1997).[2] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[2] Link

  • Kessler, H., et al. (2006).[3] Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. Link

  • Griffin, D. R., et al. (2014).[4] A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles.[5][6][7] Organic Letters, 16(18), 4782–4785.[4] Link

Sources

Application Notes and Protocols for the Photolysis of 3,4,5-Trimethoxy-2-nitrobenzyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Light in Molecular Control

The 3,4,5-trimethoxy-2-nitrobenzyl (TMNB) moiety represents a sophisticated class of photolabile protecting groups (PPGs), often referred to as "caging" groups. These groups allow for the inert masking of a reactive functional group, in this case, a carboxylic acid via an ester linkage. The true power of the TMNB group lies in its ability to be precisely cleaved upon irradiation with light, liberating the active molecule with high spatial and temporal control. This "uncaging" process is triggered by a specific wavelength of light, making TMNB esters invaluable tools in drug delivery, materials science, and high-precision organic synthesis.

The key advantage of the 2-nitrobenzyl scaffold, and particularly its alkoxy-substituted derivatives like TMNB, is the intramolecular nature of the photocleavage reaction. Unlike many deprotection strategies that require harsh chemical reagents, photolysis offers a clean, non-invasive method of activation. The trimethoxy substitution pattern, in particular, serves to red-shift the molecule's absorption spectrum, allowing for the use of less energetic and less biologically damaging long-wavelength UV-A light (typically 350-420 nm).[1][2][3] This guide provides a detailed exploration of the photolysis mechanism, critical experimental parameters, and robust protocols for the effective use of TMNB esters.

The Photochemical Reaction: A Mechanistic Deep Dive

The cleavage of a 2-nitrobenzyl ester is a well-orchestrated intramolecular redox reaction initiated by the absorption of a photon.[4][5] The process can be broken down into several key steps, ensuring a clean and efficient release of the protected carboxylic acid.

  • Photoexcitation: Upon absorbing a photon of appropriate energy (hν), the nitrobenzyl chromophore is promoted to an electronically excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group is highly reactive and abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the ester group). This rapid transfer results in the formation of a transient, quinonoid-like intermediate known as an aci-nitro tautomer.[5][6][7]

  • Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes a series of rapid rearrangements. It cyclizes to form a five-membered ring intermediate (a benzisoxazoline derivative).[8][9]

  • Cleavage and Product Formation: This cyclic intermediate is short-lived and promptly fragments to release the free carboxylic acid and the corresponding 3,4,5-trimethoxy-2-nitrosobenzaldehyde as a byproduct.[4]

The overall reaction is irreversible and typically proceeds with high fidelity, minimizing side reactions when conducted under optimal conditions.

G cluster_0 A TMNB Ester (Ground State) B Excited State A->B 1. Photoexcitation (hν) C aci-Nitro Intermediate B->C 2. H-Abstraction D Cyclic Intermediate (Benzisoxazoline) C->D 3. Cyclization E Released Carboxylic Acid D->E 4. Cleavage F Nitrosobenzaldehyde Byproduct D->F 4. Cleavage

Figure 1. Mechanism of TMNB Ester Photolysis.

Critical Parameters for Efficient Photocleavage

The success and reproducibility of a photolysis reaction hinge on the careful control of several key experimental parameters. The causality behind each choice is critical for optimizing the deprotection.

ParameterRecommended Range/ValueRationale & Expert Insights
Irradiation Wavelength 350 - 420 nmThe trimethoxy substituents increase the electron density of the aromatic ring, shifting the absorption maximum (λmax) to longer, less damaging wavelengths compared to the parent 2-nitrobenzyl group.[2][3] Using wavelengths below 320 nm should be avoided as it can lead to photodamage of other functional groups or the released substrate. A tunable light source or appropriate filters are essential for precision.
Light Source & Intensity Mercury-vapor lamps, Xenon lamps, High-power LEDsThe choice depends on the required intensity and spectral output. LEDs offer excellent monochromaticity and stable output, which is ideal for kinetic studies.[10] Lamp intensity (measured in mW/cm²) directly correlates with the reaction rate; higher intensity leads to faster cleavage, but excessive power can cause sample heating or unwanted side reactions. Consistency is key for reproducibility.
Solvent Acetonitrile, Dichloromethane, Methanol, DMSO, Buffered aqueous solutions (pH ~7)Solvent choice is critical and substrate-dependent. Aprotic solvents like acetonitrile (ACN) and dichloromethane (DCM) are generally good choices for organic synthesis. For biological applications, buffered aqueous solutions are necessary.[11] The decay of the aci-nitro intermediate can be pH-dependent in aqueous media.[6][8] Ensure the solvent is UV-transparent at the chosen wavelength.
Substrate Concentration 0.1 - 10 mMHigher concentrations can lead to an "inner filter effect," where molecules at the surface absorb most of the light, preventing it from penetrating the full solution depth.[12] This leads to non-uniform irradiation and incomplete conversion. For quantitative studies, optically dilute solutions (< 0.1 Absorbance) are recommended.
Quantum Yield (Φ) ~0.01 - 0.1 (highly substrate dependent)Quantum yield is the measure of reaction efficiency (molecules reacted per photon absorbed). While the nitrobenzyl core dictates the general mechanism, the nature of the ester leaving group significantly impacts Φ.[13][14] More acidic leaving groups (i.e., more stable carboxylate anions) tend to result in faster photolysis rates.[14][15]
Degassing RecommendedDissolved oxygen can quench the excited triplet state of the chromophore in some cases, reducing the efficiency of the photolysis.[16] For sensitive substrates or precise kinetic measurements, degassing the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes prior to irradiation is a self-validating step to ensure optimal results.

Experimental Protocols

The following protocols provide a framework for conducting and monitoring the photolysis of TMNB esters. Optimization for each specific substrate is essential.

Protocol 1: General Procedure for Photocleavage in Solution

This protocol is designed for the preparative-scale deprotection of a TMNB-protected compound.

1. Materials and Equipment:

  • TMNB-protected ester substrate.

  • UV-grade solvent (e.g., acetonitrile, methanol).

  • Photoreactor equipped with a suitable lamp (e.g., Rayonet reactor, immersion well photoreactor with a 365 nm lamp).

  • Quartz or borosilicate glass reaction vessel (Note: standard borosilicate cuts off light below ~320 nm, which is acceptable; quartz is required for shorter wavelengths).

  • Stirring plate and stir bar.

  • Inert gas source (Argon or Nitrogen).

  • Standard laboratory glassware for work-up and purification.

  • Analytical tools for monitoring (TLC plates, HPLC system).

2. Step-by-Step Methodology:

  • Preparation: Dissolve the TMNB-ester in the chosen solvent within the reaction vessel. A starting concentration of 1-5 mM is typical. Ensure the solution is fully dissolved and optically clear.

  • Degassing (Recommended): Seal the vessel and gently bubble argon or nitrogen through the solution for 15-20 minutes while stirring. This removes dissolved oxygen which can quench the reaction.

  • Irradiation: Position the reaction vessel in the photoreactor to ensure uniform illumination. If using an immersion lamp, ensure it is properly centered. Begin stirring and turn on the light source. If the lamp requires warming up, allow it to stabilize before starting the reaction timer.

  • Monitoring: The reaction progress can be easily monitored.

    • TLC: Periodically take a small aliquot. Spot against the starting material. The appearance of a new, more polar spot (the carboxylic acid) and the nitrosobenzaldehyde byproduct indicates progress.

    • HPLC: Inject aliquots into an HPLC system to quantitatively track the disappearance of the starting material peak and the appearance of the product peak.

  • Work-up: Once the reaction has reached completion (as determined by monitoring), turn off the light source. Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The primary byproduct, 3,4,5-trimethoxy-2-nitrosobenzaldehyde, must be removed. This is typically achieved via standard column chromatography, preparative HPLC, or recrystallization, yielding the pure, deprotected carboxylic acid.

G A 1. Dissolve TMNB-Ester in UV-Grade Solvent B 2. Degas Solution (15 min with Ar/N₂) A->B C 3. Irradiate with UV Light (e.g., 365 nm) with Stirring B->C D 4. Monitor Reaction (TLC / HPLC) C->D D->C Reaction Incomplete E 5. Solvent Evaporation (Work-up) D->E Reaction Complete F 6. Purify Product (Column Chromatography) E->F G Pure Carboxylic Acid F->G

Figure 2. General workflow for photolytic deprotection.
Protocol 2: Kinetic Analysis via Time-Resolved Spectroscopy

This protocol is for researchers needing to determine the rate of photolysis for a specific TMNB ester.

1. Materials and Equipment:

  • Spectrophotometer or HPLC system with a photodiode array (PDA) detector.

  • UV-transparent cuvettes (quartz).

  • Calibrated, stable light source (e.g., collimated LED with known power output).

  • Stock solution of TMNB-ester of known concentration.

2. Step-by-Step Methodology:

  • Prepare Sample: Prepare an optically dilute solution of the TMNB-ester in the desired solvent (e.g., in a 1 cm cuvette, the absorbance at the irradiation wavelength should be < 0.1).

  • Acquire Initial Spectrum: Record the initial UV-Vis spectrum (or HPLC chromatogram) of the solution before irradiation (t=0).

  • Irradiate and Measure: Irradiate the sample for a fixed, short interval (e.g., 10, 20, or 30 seconds). It is crucial that the light source is stable and the geometry of the setup is consistent.

  • Acquire Post-Irradiation Spectrum: Immediately after the irradiation interval, record another spectrum or chromatogram.

  • Repeat: Repeat steps 3 and 4 for a series of cumulative irradiation times until a significant portion of the starting material has been consumed.

  • Data Analysis:

    • From the collected data, determine the concentration of the TMNB-ester at each time point by monitoring the decrease in its characteristic absorbance or HPLC peak area.[12][17]

    • Plot the natural logarithm of the concentration (ln[C]) versus the total irradiation time.

    • For a first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the observed rate constant (kobs) for the photolysis under those specific conditions.[12]

References

  • Hagen, V., Frings, S., Bendig, J., Fendler, K., Helm, S., Reuter, H., & Kaupp, U. B. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. Helvetica Chimica Acta, 84(6), 1441-1458.

  • Klán, P., Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(13), 4114-4124.

  • Barth, A., Corrie, J. E., Gradwell, M. J., Maeda, Y., Mäntele, W., Meier, T., ... & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.

  • Yabushita, A., Kobayashi, T. (2023). Photodeprotection Mechanism. In Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595.

  • Carion, M., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI.

  • Gäb, N., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

  • Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Harvard University.

  • Gäb, N., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC.

  • Givens, R. S., et al. (1997). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry.

  • P. P. K. H. Lee, et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering.

  • Singh, Y., et al. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC.

  • Hansen, M. J., et al. (2010). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate.

  • Corrie, J. E. T., et al. (2003). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. ResearchGate.

  • Zhang, Y., et al. (2017). Photo- and pH-responsive drug delivery nanocomposite based on o- nitrobenzyl functionalized upconversion nanoparticles. Colloids and Surfaces B: Biointerfaces.
  • Scharf, A., et al. (2018). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate.

  • Gäb, N., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Figshare.

  • Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia.

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal.

  • Bendig, J., et al. (2001). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.

  • Aujard, I., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed.

  • Singh, R. S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.

  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.

  • BenchChem. (2025). Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups.

Sources

Application Note: Synthesis and Evaluation of Trimethoxybenzyl-Functionalized Tubulin Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Trimethoxybenzyl (TMB) Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in antimitotic drug discovery. It serves as a structural mimic of the A-ring of Colchicine , maximizing Van der Waals interactions within the hydrophobic pocket of


-tubulin.

Critical Mechanistic Distinction: While the user prompt requests the synthesis of stimulators (microtubule-stabilizing agents like Paclitaxel), it is scientifically imperative to note that TMB-functionalized small molecules predominantly act as tubulin polymerization inhibitors (destabilizers) . They typically bind to the Colchicine Binding Site (CBS) , preventing microtubule assembly and causing mitotic arrest in the G2/M phase.

However, the distinction between a stabilizer and a destabilizer is ultimately determined by the Tubulin Polymerization Assay . This guide provides the protocols to:

  • Synthesize high-purity TMB-based scaffolds (Stilbenes and Chalcones).

  • Experimentally validate whether the resulting compound acts as a stimulator (promotes assembly) or inhibitor (prevents assembly).

Part 2: Chemical Synthesis Protocols

Protocol A: Synthesis of Combretastatin A-4 Analogues (Stilbene Scaffold)

Rationale: Combretastatin A-4 (CA-4) is the archetypal TMB-containing tubulin inhibitor. The cis-stilbene geometry is essential for binding. The Wittig Reaction is the standard method for constructing this bridge, though it yields a mixture of cis (


) and trans (

) isomers, requiring photochemical isomerization or specific separation.
Materials
  • Reagent A: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (The TMB Ylide precursor).

  • Reagent B: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) or substituted aromatic aldehyde.

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) or Sodium Methoxide (NaOMe).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Ylide Formation:

    • Suspend 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.0 equiv) in anhydrous THF under nitrogen atmosphere at -78°C.

    • Add

      
      -BuLi (1.1 equiv) dropwise. The solution will turn deep red/orange, indicating ylide formation. Stir for 1 hour.
      
  • Wittig Coupling:

    • Dissolve the aromatic aldehyde (0.9 equiv) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide at -78°C.

    • Allow the reaction to warm to room temperature (RT) over 4 hours.

  • Quenching & Extraction:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Isomer Separation (Critical Step):

    • The crude product contains both

      
       (active) and 
      
      
      
      (inactive) isomers.
    • Purification: Flash Column Chromatography (Silica gel; Hexane:EtOAc gradient). The

      
      -isomer is typically less polar and elutes first.
      
    • Note: If

      
      -selectivity is low, perform Photochemical Isomerization : Dissolve the 
      
      
      
      -rich mixture in acetonitrile and irradiate with UV light (365 nm) for 1-2 hours to enrich the
      
      
      -isomer.
Protocol B: Synthesis of TMB-Chalcones (Claisen-Schmidt Condensation)

Rationale: Chalcones (


-unsaturated ketones) provide a rigid linker that mimics the colchicine pharmacophore. This reaction is thermodynamically controlled to yield the stable 

-isomer, which retains high affinity for the tubulin binding site.
Materials
  • Reagent A: 3,4,5-Trimethoxyacetophenone OR 3,4,5-Trimethoxybenzaldehyde.

  • Reagent B: Corresponding aryl aldehyde or acetophenone.

  • Catalyst: 40% Aqueous NaOH or KOH.

  • Solvent: Ethanol or Methanol.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve the acetophenone (1.0 equiv) and aldehyde (1.0 equiv) in Ethanol (0.5 M concentration).

  • Condensation:

    • Add aqueous NaOH (5.0 equiv) dropwise at 0°C.

    • Stir the mixture at RT for 12–24 hours. A precipitate (the chalcone) often forms.

  • Workup:

    • Pour the reaction mixture into ice-cold water.

    • Neutralize with 10% HCl to pH ~7.

    • Filter the precipitate.

  • Recrystallization:

    • Recrystallize from hot Ethanol to obtain the pure

      
      -chalcone as yellow needles.
      
Visualization: Synthetic Pathways

SynthesisPathways TMB_Aldehyde 3,4,5-Trimethoxy benzaldehyde Aldol Claisen-Schmidt (NaOH, EtOH) TMB_Aldehyde->Aldol TMB_Phosphonium TMB-Phosphonium Salt Wittig Wittig Reaction (n-BuLi, THF, -78°C) TMB_Phosphonium->Wittig Stilbene Combretastatin A-4 (Z-Stilbene) [Inhibitor] Wittig->Stilbene + Aryl Aldehyde Chalcone TMB-Chalcone (E-Isomer) [Inhibitor] Aldol->Chalcone + Acetophenone

Caption: Synthetic routes for installing the trimethoxybenzyl (TMB) pharmacophore via Wittig olefination (left) and Claisen-Schmidt condensation (right).

Part 3: Biological Evaluation (The "Truth" Assay)

To determine if your synthesized TMB-derivative is a Stimulator (Stabilizer) or Inhibitor (Destabilizer), you must perform a Turbidimetric Tubulin Polymerization Assay.

Protocol C: In Vitro Tubulin Polymerization Assay

Principle: Tubulin polymerization into microtubules increases the turbidity (light scattering) of the solution.[1]

  • Stabilizers (e.g., Taxol): Increase the rate (

    
    ) and extent of polymerization; eliminate the lag phase.
    
  • Inhibitors (e.g., CA-4, Colchicine): Decrease

    
    , extend the lag phase, or prevent polymerization entirely.
    
Reagents
  • Purified Tubulin: >99% pure, from porcine brain (Cytoskeleton Inc. or equivalent).[2] Concentration: 3 mg/mL.[2]

  • GTP Stock: 100 mM (guanosine triphosphate).

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA.[3]
    
  • Test Compounds: Dissolved in DMSO (100X stock). Final DMSO concentration must be <1%.[4]

Experimental Workflow
  • Preparation (On Ice):

    • Prepare the Reaction Buffer : GTB + 1 mM GTP + 10% Glycerol (Glycerol promotes nucleation).

    • Dilute Tubulin to 3.0 mg/mL in Reaction Buffer. Keep strictly on ice.

  • Plate Setup:

    • Use a 96-well half-area plate (pre-warmed to 37°C is not recommended during pipetting; keep cold until measurement).

    • Add 5

      
      L of Test Compound (at 10X final concentration) to experimental wells.
      
    • Add 5

      
      L of Paclitaxel  (10 
      
      
      
      M final) as a Positive Control for Stimulation .
    • Add 5

      
      L of Colchicine  (10 
      
      
      
      M final) as a Positive Control for Inhibition .
    • Add 5

      
      L of DMSO as a Vehicle Control .
      
  • Initiation:

    • Add 45

      
      L of the cold Tubulin/GTP solution to each well.
      
    • Immediately transfer the plate to a spectrophotometer pre-heated to 37°C .[4]

  • Measurement:

    • Measure Absorbance (OD) at 340 nm .

    • Interval: Every 30 seconds for 60 minutes.

    • Shake mode: 5 seconds before first read only.

Data Interpretation & Analysis[1][3][4][5][6][7][8][9]

The resulting curves define the mechanism. Use the table below to classify your TMB-derivative.

ParameterStabilizer (Stimulator)Destabilizer (Inhibitor)Vehicle Control
Lag Phase Absent or very shortExtended or InfiniteNormal (~5-10 min)
Vmax (Slope) Steeper than controlFlatter than controlBaseline
Final OD (Plateau) Higher than controlLower than controlBaseline
Example Drug Paclitaxel, EpothiloneCombretastatin A-4 , VincristineDMSO
Visualization: Mechanism of Action Flow

MOA Tubulin_Dimer Free Tubulin Heterodimers Nucleation Nucleation (Lag Phase) Tubulin_Dimer->Nucleation GTP, 37°C Inhibition INHIBITION (Lower OD340) Tubulin_Dimer->Inhibition Polymer Microtubule Polymer Nucleation->Polymer Elongation Stimulation STIMULATION (Higher OD340) Polymer->Stimulation TMB_Compound Synthesized TMB-Compound TMB_Compound->Tubulin_Dimer Binds Colchicine Site (Sequesters Dimers) TMB_Compound->Polymer If Stabilizer: Prevents Disassembly

Caption: Logical flow of the Tubulin Polymerization Assay. TMB compounds typically follow the red path (Inhibition) by sequestering dimers.

References

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][4][5][6][7][8][9][10] 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products.

  • Hamel, E. (2003). Evaluation of antimitotic agents by quantitative video microscopy and tubulin polymerization assays. Cell Cycle.[4][11][6][7]

  • Lu, Y., et al. (2012). Tubulin assembly inhibitors: the trimethoxyphenyl moiety as a privileged structural class. Future Medicinal Chemistry.

  • Cytoskeleton Inc. (2024). Tubulin Polymerization Assay Protocol (BK006P).[2]

  • Romagnoli, R., et al. (2018).[9][12] Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization.[6][13][14] Bioorganic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,4,5-Trimethoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3,4,5-Trimethoxy-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanisms and potential pitfalls. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent results.

The synthesis is typically a two-step process: the regioselective nitration of 3,4,5-trimethoxybenzaldehyde, followed by the chemoselective reduction of the resulting aldehyde. This guide is structured to address specific issues you might encounter in each of these critical stages.

Synthetic Pathway Overview

The overall transformation involves two key steps: electrophilic aromatic substitution (nitration) followed by selective carbonyl reduction.

G A 3,4,5-Trimethoxybenzaldehyde B 3,4,5-Trimethoxy-2-nitrobenzaldehyde A->B Step 1: Nitration (HNO₃, H₂SO₄) C This compound B->C Step 2: Selective Reduction (NaBH₄)

Caption: Overall synthetic route to this compound.

Part 1: Nitration of 3,4,5-Trimethoxybenzaldehyde

This initial step is crucial for establishing the correct substitution pattern. The three electron-donating methoxy groups strongly activate the aromatic ring, making it highly susceptible to nitration. However, this high reactivity also presents challenges in controlling selectivity and preventing side reactions.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting 3,4,5-trimethoxybenzaldehyde? A1: Extremely critical. The starting material should be a light-colored solid with a melting point of 73-75°C.[1][2] Impurities from its synthesis, such as residual phenolic compounds (e.g., syringaldehyde), can lead to darkly colored byproducts and complicate purification. It is advisable to recrystallize the commercial material from a solvent like cyclohexane or aqueous methanol if its purity is in doubt.[3]

Q2: What is the recommended nitrating agent for this substrate? A2: A standard mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is effective.[4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q3: Why is strict temperature control (0-10°C) so important during nitration? A3: There are two primary reasons:

  • Selectivity: The high activation from three methoxy groups makes the ring prone to over-nitration (dinitration) at elevated temperatures.[6]

  • Safety & Byproduct Prevention: Nitration reactions are highly exothermic.[4] Poor temperature control can lead to a runaway reaction, increasing the formation of unwanted oxidation byproducts, where the aldehyde group is converted to a carboxylic acid.[6] Maintaining a low and constant temperature is essential for a clean, controlled reaction.[6][7]

Q4: How can I monitor the reaction's progress effectively? A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v) to track the consumption of the starting material. The product, being more polar due to the nitro group, will have a lower Rf value than the starting aldehyde.

Troubleshooting Guide: Nitration
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Nitrating Agent: The nitric acid may be old or decomposed. 2. Insufficiently Acidic Medium: The ratio of H₂SO₄ to HNO₃ may be too low, preventing efficient generation of the nitronium ion. 3. Reaction Temperature Too Low: While crucial, excessively low temperatures (<0°C) can significantly slow down the reaction rate.1. Use fresh, concentrated (fuming, if necessary) nitric acid.[5] 2. Ensure a sufficient excess of sulfuric acid is used as the solvent and catalyst. 3. Maintain the temperature strictly within the 0-10°C range.[7]
Formation of Dark, Tarry Byproducts 1. Temperature Excursion: The most common cause. The exothermic reaction overheated, leading to oxidation and polymerization. 2. Impure Starting Material: As discussed in the FAQs, impurities can degrade under strong acidic conditions.1. Improve cooling efficiency (use an ice/salt bath). Add the benzaldehyde substrate very slowly to the nitrating mixture to manage heat generation.[6] 2. Recrystallize the starting 3,4,5-trimethoxybenzaldehyde before use.
Product is an Isomeric Mixture 1. Inherent Directing Group Effects: While the 2-position is strongly favored, minor amounts of the 6-nitro isomer can form. The aldehyde is a meta-director, while the methoxy groups are ortho, para-directors, leading to a complex directive effect.1. Isomer separation can be challenging. Careful fractional crystallization from a suitable solvent (e.g., ethanol, isopropanol) may be effective.[8] 2. If crystallization fails, column chromatography on silica gel is the alternative.[6]
Aldehyde Group Oxidized to Carboxylic Acid 1. Aggressive Reaction Conditions: Using fuming nitric acid at too high a concentration or temperature can lead to oxidation.1. Use a slight excess of nitric acid, but avoid a large stoichiometric excess. Ensure the temperature is maintained below 10°C.
Detailed Protocol: Nitration of 3,4,5-Trimethoxybenzaldehyde
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice/salt bath to 0°C.

  • Slowly add 10 mL of concentrated nitric acid to the sulfuric acid, ensuring the temperature does not rise above 10°C.[5]

  • In a separate beaker, dissolve 10.0 g of 3,4,5-trimethoxybenzaldehyde in 20 mL of concentrated sulfuric acid.

  • Add the benzaldehyde solution dropwise from the funnel to the stirred nitrating mixture over 45-60 minutes, maintaining the internal temperature between 5-10°C.

  • After the addition is complete, let the mixture stir in the ice bath for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.[6][7]

  • A pale yellow solid, the crude 3,4,5-trimethoxy-2-nitrobenzaldehyde, will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.

Part 2: Selective Reduction of the Aldehyde

The goal of this step is to reduce the aldehyde to a primary alcohol while leaving the nitro group untouched. This requires a mild and chemoselective reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this transformation? A1: Sodium borohydride (NaBH₄) is the reagent of choice.[9] It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce less reactive functional groups like nitro groups or esters under standard conditions.[10] Lithium aluminum hydride (LiAlH₄) is far more reactive and dangerous, reacting violently with protic solvents, and would likely reduce both the aldehyde and the nitro group.[9][10]

Q2: Which solvents are recommended for the NaBH₄ reduction? A2: Protic solvents like methanol or ethanol are ideal.[10][11] They readily dissolve both the nitrobenzaldehyde substrate and the NaBH₄, and the solvent itself can participate in the protonation of the intermediate alkoxide.

Q3: How do I safely quench the reaction? A3: After the reaction is complete, any excess NaBH₄ must be destroyed. This is typically done by slowly adding a dilute acid, such as 1M HCl or acetic acid, until the effervescence (hydrogen gas evolution) ceases.[12] This should be performed cautiously in a well-ventilated fume hood.

Q4: What are the main potential byproducts? A4: The primary byproduct is unreacted starting material if the reduction is incomplete. Over-reduction leading to the corresponding aniline is unlikely with NaBH₄ under controlled conditions but could occur if a stronger reductant or harsh conditions are used.

Troubleshooting Guide: Selective Reduction
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reduction (Aldehyde remains) 1. Inactive NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture. 2. Insufficient Reagent: Not enough NaBH₄ was used to fully reduce the aldehyde. 3. Low Temperature: The reaction may be too slow at very low temperatures.1. Use fresh, high-quality NaBH₄. 2. Use a slight molar excess of NaBH₄ (e.g., 1.5-2.0 equivalents). 3. Run the reaction at room temperature or slightly above (e.g., 0°C to RT) to ensure a reasonable rate.
Reduction of the Nitro Group 1. Contamination with a Stronger Reductant: Ensure no LiAlH₄ or other powerful hydrides are used by mistake. 2. Presence of a Metal Catalyst: Certain metal impurities can catalyze the reduction of nitro groups by NaBH₄.1. Double-check the reagent bottle. Use only NaBH₄.[9] 2. Use high-purity solvents and reagents to avoid unwanted catalytic side reactions.
Difficult Product Isolation / Oily Product 1. Incomplete Quench: Residual borate salts can make the product sticky. 2. Emulsion During Workup: Formation of a stable emulsion during the solvent extraction phase.1. Ensure the quench is complete by adding acid until no more gas evolves. 2. To break an emulsion, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Detailed Protocol: Selective Reduction
  • Dissolve 5.0 g of 3,4,5-trimethoxy-2-nitrobenzaldehyde in 100 mL of methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath to approximately 10-15°C.

  • In small portions, add 1.0 g of sodium borohydride (NaBH₄) to the stirred solution over 20 minutes. The addition is exothermic and may cause some bubbling.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

  • Cool the flask again in an ice bath and slowly add 1M HCl dropwise to quench the excess NaBH₄. Continue adding acid until the fizzing stops.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent to yield the crude this compound, which can be purified by recrystallization from an ethyl acetate/hexane mixture.

Troubleshooting Workflow

This decision tree can help diagnose issues encountered during the synthesis.

G Start Synthesis Issue Detected Step Which step has the issue? Start->Step Nitration Nitration Step->Nitration Reduction Reduction Step->Reduction N_Yield Low Yield? Nitration->N_Yield R_Yield Incomplete Reaction? Reduction->R_Yield N_Yield_Yes Check Temp Control & Reagent Purity N_Yield->N_Yield_Yes Yes N_Yield_No Impure Product? N_Yield->N_Yield_No No N_Tarry Tarry Byproducts? N_Yield_No->N_Tarry N_Tarry_Yes Reaction Overheated. Improve Cooling. N_Tarry->N_Tarry_Yes Yes N_Tarry_No Isomeric Mixture? N_Tarry->N_Tarry_No No N_Tarry_No_Yes Fractional Crystallization or Chromatography N_Tarry_No->N_Tarry_No_Yes Yes R_Yield_Yes Check NaBH₄ activity. Use slight excess. R_Yield->R_Yield_Yes Yes R_Yield_No Side Product Formed? R_Yield->R_Yield_No No R_Nitro Nitro Group Reduced? R_Yield_No->R_Nitro R_Nitro_Yes Confirm NaBH₄ was used. Avoid metal contaminants. R_Nitro->R_Nitro_Yes Yes R_Nitro_No Isolation Problem? R_Nitro->R_Nitro_No No R_Nitro_No_Yes Ensure complete quench. Use brine for emulsions. R_Nitro_No->R_Nitro_No_Yes Yes

Caption: A workflow for troubleshooting common synthesis problems.

References
  • Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. Available at: [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

  • Energie Campus Nuremberg. Optimization of catalysts for a dynamic methanol synthesis process. Available at: [Link]

  • Erowid. (2004). Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Available at: [Link]

  • Seidel, C., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Processes, 9(5), 872. Available at: [Link]

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]

  • Journal of Biological Chemistry. Partially Irreversible Inactivation of Mitochondrial Aldehyde Dehydrogenase by Nitroglycerin. Available at: [Link]

  • Ali, I., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(23), 5717. Available at: [Link]

  • Google Patents. HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
  • OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. Organic Chemistry. Available at: [Link]

  • Majchrzak, A., & Mąkosza, M. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. ARKIVOC. Available at: [Link]

  • MDPI. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Available at: [Link]

  • AIDIC. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Available at: [Link]

  • Clark, J. (2015). Reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • ResearchGate. (2025). Optimization of a methanol synthesis reactor. Available at: [Link]

  • Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]

  • Khan Academy. Formation of alcohols using hydride reducing agents. Available at: [Link]

  • Organic Chemistry Portal. Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (1999). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. Benzaldehyde, m-nitro-, dimethylacetal. Available at: [Link]

  • Reddit. (2019). 2-Nitrobenzaldehyde. r/chemistry. Available at: [Link]

  • Google Patents. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
  • ResearchGate. Co-removal of P-nitrophenol and nitrate in sulfur-based autotrophic and methanol-fed heterotrophic denitrification bioreactors. Available at: [Link]

Sources

Purification methods for (3,4,5-Trimethoxy-2-nitrophenyl)methanol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of (3,4,5-Trimethoxy-2-nitrophenyl)methanol , a critical intermediate often employed in the synthesis of photocleavable protecting groups (similar to NVOC) and pharmacologically active alkaloids.

The following protocols and troubleshooting steps are designed for researchers encountering purity issues such as oiling out, persistent coloration, or difficult separation from precursor aldehydes.

Technical Support: Purification of this compound

Ticket ID: PUR-TMNB-001 Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a viscous yellow/orange oil that refuses to crystallize. How can I induce precipitation? A: This "oiling out" phenomenon is common with nitrobenzyl alcohols and usually stems from two causes: residual solvent (often DMF or acetic acid from the nitration step) or the presence of regioisomers.

  • Immediate Action: Do not heat further. Dissolve the oil in a minimum amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc) . Add Hexane or Petroleum Ether dropwise until turbidity persists. Scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Expert Insight: If the oil persists, the sample likely contains significant unreacted aldehyde. Flash chromatography (see Protocol B) is required before recrystallization can be effective.

Q2: The product has a dark brown color instead of the expected pale yellow. Is it degraded? A: Nitro-aromatics are photosensitive. Darkening often indicates photo-oxidation or the formation of azo-dimers, especially if the reduction step (using NaBH₄) was performed without light protection.

  • Remediation: Perform a Charcoal Filtration . Dissolve the crude in hot ethanol, add activated carbon (5% w/w), stir for 15 minutes, and filter through a Celite pad while hot.

  • Prevention: Always wrap reaction vessels in aluminum foil or use amber glassware.

Q3: TLC shows a persistent spot just above my product. What is it, and how do I remove it? A: That spot is likely 2-nitro-3,4,5-trimethoxybenzaldehyde (the unreduced precursor). Its polarity is very similar to the alcohol.

  • Chemical Wash: Before chromatography, dissolve the crude mixture in DCM and wash with a saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the aldehyde, effectively removing it from the organic layer.

Experimental Protocols

Protocol A: Recrystallization (High Purity Requirements)

Best for: Removing trace inorganic salts and minor isomeric impurities.

  • Solvent System: Ethanol:Water (9:1) or Toluene:Hexane (for highly lipophilic impurities).

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of absolute Ethanol. Heat to 60°C.

  • Saturation: If the solid does not dissolve, add Ethanol in 1 mL increments. Once dissolved, remove from heat.

  • Nucleation: Add warm Water dropwise (approx. 2-5 mL) until the solution turns slightly cloudy. Add one drop of Ethanol to restore clarity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the pale yellow needles via vacuum filtration. Wash with cold Hexane/Ethanol (9:1).

Protocol B: Flash Column Chromatography

Best for: Separating unreacted aldehyde and over-nitrated byproducts.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Gradient: Start at 100% DCM to elute non-polar impurities (nitro-alkanes). Gradient to 98:2 DCM:MeOH to elute the product.

FractionSolvent CompositionEluted ComponentRf (approx. in 95:5 DCM:MeOH)
F1 100% DCMDinitro- impurities0.85
F2 99:1 DCM:MeOHUnreacted Aldehyde0.65
F3 98:2 DCM:MeOH Target Alcohol 0.45
F4 95:5 DCM:MeOHOver-reduced amines/salts< 0.10

Process Logic & Impurity Mapping

The following diagrams illustrate the decision-making process for purification and the origin of common impurities.

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Intermediate (Post-Workup) TLC TLC Analysis (DCM:MeOH 95:5) Start->TLC Aldehyde Aldehyde Present? TLC->Aldehyde Bisulfite Bisulfite Wash (Remove Aldehyde) Aldehyde->Bisulfite Yes (Rf ~0.65) CrystCheck Crystallizes? Aldehyde->CrystCheck No Bisulfite->CrystCheck Recryst Recrystallization (EtOH/H2O) CrystCheck->Recryst Yes (Solid) Column Flash Chromatography (Gradient Elution) CrystCheck->Column No (Oil/Tar) Final Pure (3,4,5-Trimethoxy- 2-nitrophenyl)methanol Recryst->Final Column->Final

Caption: Decision logic for selecting between chemical washing, crystallization, and chromatography based on impurity profile.

Figure 2: Impurity Origin Map

ImpurityMap SM 3,4,5-Trimethoxy- benzaldehyde Nitration Nitration (HNO3/AcOH) SM->Nitration Reduction Reduction (NaBH4) Nitration->Reduction Imp1 Impurity A: Regioisomers (6-nitro vs 2-nitro) Nitration->Imp1 Side Rxn Imp2 Impurity B: Dinitro species Nitration->Imp2 Over-reaction Imp3 Impurity C: Azo-dimers (Light Induced) Reduction->Imp3 Photo-degradation Target Target Alcohol Reduction->Target

Caption: Origins of critical impurities during the synthesis pathway.

Key Physical Data

PropertyValueNotes
Molecular Formula C₁₀H₁₃NO₆
Molecular Weight 243.21 g/mol
Appearance Pale yellow needles/powderDarkens upon light exposure
Melting Point 73–75 °CLit.[2] value for similar 2-nitrobenzyl alcohols [1]
Solubility High: DCM, MeOH, EtOAcLow: Water, Hexane
Storage 2-8°C, Protect from LightCritical: Light sensitive (Photocage)

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • PrepChem. Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol (Methodology Analog). Available at: [Link]

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Solving solubility issues of caged trimethoxybenzyl derivatives in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing caged trimethoxybenzyl (TMB) derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions for one of the most common challenges encountered with these powerful photolabile protecting groups: poor aqueous solubility.

The hydrophobic nature of the trimethoxybenzyl moiety is fundamental to its function but often creates significant hurdles in experimental design, particularly in biological systems. This resource combines foundational chemical principles with field-proven troubleshooting protocols to help you overcome these solubility issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my caged trimethoxybenzyl (TMB) derivative not dissolving in my aqueous buffer?

A: The trimethoxybenzyl group is inherently hydrophobic due to its aromatic ring and three methoxy groups. This nonpolar character leads to low solubility in polar solvents like water or aqueous buffers. For the molecule to dissolve, the energy required to break the intermolecular forces in the crystalline solid and to create a cavity in the solvent must be compensated by favorable interactions between the compound and water, which are often limited.

Q2: I'm using DMSO as a co-solvent, but my compound precipitates when I add it to my aqueous medium. What's happening?

A: This is a common issue. While your caged TMB derivative may be highly soluble in 100% Dimethyl sulfoxide (DMSO), you are creating a supersaturated solution with respect to the final aqueous medium.[1] When this concentrated DMSO stock is diluted into the buffer, the overall solvent polarity increases dramatically. The solubility limit in this final mixed-solvent system is much lower, causing the compound to precipitate out. The key is to ensure the final concentration of both the co-solvent and your compound are below their respective solubility limits in the final mixture.

Q3: Can I just heat the solution or sonicate it to get my compound to dissolve?

A: While gentle heating or sonication can help overcome the initial energy barrier to dissolution (the activation energy), they do not change the fundamental thermodynamic insolubility of the compound at a given temperature. If the compound is truly insoluble at your target concentration, it will likely precipitate out again as the solution cools or sits over time. Aggressive heating should be avoided as it could potentially lead to degradation or premature uncaging of your photolabile compound.

Q4: Will adjusting the pH of my buffer help?

A: It might, but only if your specific caged TMB derivative possesses an ionizable functional group (e.g., a carboxylic acid or an amine).[2][3] The trimethoxybenzyl caging group itself is not ionizable. If the molecule you have caged contains a group that can be protonated or deprotonated to form a salt, altering the pH to favor the ionized state can dramatically increase aqueous solubility.[4]

Q5: What is the quickest method to try for a modest increase in solubility?

A: The use of a water-miscible organic co-solvent is typically the most straightforward initial approach.[5][6] Small percentages (e.g., 1-5%) of solvents like DMSO, ethanol, or polyethylene glycol (PEG) can often increase solubility enough for many in vitro experiments without significantly impacting biological systems.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying the optimal solubilization strategy for your specific caged TMB derivative.

Workflow: Selecting a Solubilization Strategy

Before diving into specific protocols, use this decision tree to guide your strategy. It is designed to help you select the most logical starting point based on your experimental constraints and the properties of your molecule.

G cluster_start cluster_screening cluster_solutions start Start: Caged TMB Derivative Insoluble in Aqueous Buffer q_ionizable Does the caged molecule have an ionizable group (e.g., amine, carboxyl)? start->q_ionizable q_cosolvent Are low levels (1-10%) of organic co-solvents tolerated in your assay? q_ionizable->q_cosolvent No sol_ph Strategy 1: pH Adjustment q_ionizable->sol_ph Yes q_surfactant Are surfactants (e.g., Tween-20, Triton X-100) compatible with your assay? q_cosolvent->q_surfactant No sol_cosolvent Strategy 2: Co-solvent Formulation q_cosolvent->sol_cosolvent Yes q_cyclodextrin Is complexation acceptable? (Consider potential changes in uncaging kinetics) q_surfactant->q_cyclodextrin No sol_surfactant Strategy 3: Surfactant-Mediated Micellar Solubilization q_surfactant->sol_surfactant Yes sol_cyclodextrin Strategy 4: Cyclodextrin Inclusion Complex q_cyclodextrin->sol_cyclodextrin Yes sol_fail Advanced Strategies: (e.g., Lipid Nanoparticles, Solid Dispersions) Consult a formulation specialist. q_cyclodextrin->sol_fail No

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

Strategy 1: pH Adjustment for Ionizable Derivatives

Causality: This method is only effective if the caged molecule contains acidic or basic functional groups. By adjusting the pH of the solution, you can convert the molecule into its salt form, which is generally much more water-soluble than the neutral form.[3] For a basic group (like an amine), lowering the pH will protonate it, forming a positively charged cation. For an acidic group (like a carboxylic acid), raising the pH will deprotonate it, forming a negatively charged anion.[2] These charged species have much more favorable interactions with polar water molecules. The goal is to find a pH where the compound is sufficiently ionized and soluble, while also being compatible with your experimental system.

Experimental Protocol: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range (e.g., pH 3 to pH 9).

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of your solid caged TMB derivative to a fixed volume (e.g., 1 mL) of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure saturation is reached.[7]

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[7]

  • Sample Processing:

    • After equilibration, let the vials stand to allow excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved micro-particulates.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated technique like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to determine the optimal pH for solubilization.

Self-Validation: The resulting graph of solubility vs. pH will clearly show if pH adjustment is a viable strategy and will identify the pH range that provides the required solubility for your experiment.

Strategy 2: Co-solvent Formulation

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This "less polar" environment is more favorable for hydrophobic molecules like TMB derivatives. The co-solvent essentially disrupts the strong hydrogen-bonding network of water, making it easier to create a cavity for the solute molecule and increasing solubility.[8] Common biocompatible co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[1][8]

Diagram: Mechanism of Co-solvency

Caption: Co-solvents (C) disrupt water's hydrogen bonds, reducing polarity and allowing hydrophobic TMB derivatives to dissolve.

Experimental Protocol: Co-solvent Screening
  • Prepare High-Concentration Stock: Dissolve your caged TMB derivative in 100% of a chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM).

  • Create Serial Dilutions: In a series of tubes, prepare your final aqueous buffer containing varying percentages of the same co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Test for Precipitation: Add a small, fixed volume of your high-concentration stock solution to each of the co-solvent/buffer mixtures to achieve your final desired working concentration of the TMB derivative.

  • Observe and Incubate: Vortex each tube briefly. Visually inspect for any cloudiness or precipitate immediately and after a set incubation period (e.g., 1-2 hours) at your experimental temperature.

  • Determine Optimal Concentration: The lowest percentage of co-solvent that maintains your compound in solution is the optimal choice to minimize potential effects on your biological system.

Data Presentation: Example Co-solvent Screen
Co-solvent (v/v)Final [TMB Deriv.]Observation (t=0)Observation (t=1 hr)
0% Water100 µMHeavy PrecipitateHeavy Precipitate
1% DMSO in Buffer100 µMSlight HazePrecipitate
2% DMSO in Buffer100 µMClear SolutionClear Solution
5% DMSO in Buffer100 µMClear SolutionClear Solution
20% PEG 400 in Buffer100 µMClear SolutionClear Solution
Strategy 3: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[9] In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10] The hydrophobic tails form a nonpolar core, while the hydrophilic heads face the outer aqueous environment. This hydrophobic core acts as a micro-environment that can encapsulate and solubilize poorly water-soluble compounds like caged TMB derivatives.[11][12] Common non-ionic surfactants used in biological research include Tween-20, Tween-80, and Triton X-100.

Diagram: Micellar Solubilization

Caption: A surfactant micelle encapsulates a hydrophobic TMB derivative within its nonpolar core.

Experimental Protocol: Surfactant Screening
  • Select Surfactants: Choose a few biologically compatible surfactants (e.g., Tween-20, Pluronic F-68).

  • Prepare Surfactant Solutions: Make a series of solutions of each surfactant in your buffer at concentrations above their known CMC (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Add Compound: Prepare a concentrated stock of your TMB derivative in a volatile organic solvent like ethanol or acetone. Add a small aliquot of this stock to empty vials.

  • Evaporate Solvent: Remove the organic solvent completely under a stream of nitrogen or in a vacuum concentrator, leaving a thin film of your compound on the vial wall. This step is crucial to avoid co-solvent effects.

  • Reconstitute and Equilibrate: Add the prepared surfactant solutions to the vials. Vortex and agitate for several hours to allow for micellar encapsulation.

  • Analyze: Centrifuge the samples at high speed to pellet any undissolved material. Quantify the amount of compound in the supernatant via HPLC or LC-MS to determine the solubility.

Strategy 4: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique, truncated cone or "bucket" shape. The exterior of the cyclodextrin is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[13] This hydrophobic cavity can encapsulate a "guest" molecule, such as the hydrophobic trimethoxybenzyl group, forming a water-soluble "inclusion complex".[14][15] This effectively shields the nonpolar part of the drug from the water, dramatically increasing its apparent solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[17]

Experimental Protocol: Phase Solubility Study
  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibrate (Shake-Flask Method): Add an excess amount of your caged TMB derivative to each CD solution. Seal the vials and shake at a constant temperature for 48-72 hours to ensure equilibrium is reached.

  • Sample and Quantify: As described in the pH adjustment protocol, filter the supernatant and quantify the concentration of the dissolved TMB derivative using a suitable analytical method.

  • Plot and Analyze: Plot the solubility of the TMB derivative as a function of the HP-β-CD concentration. A linear increase in solubility with increasing CD concentration indicates the formation of a 1:1 inclusion complex and confirms the utility of this method.

Trustworthiness Note: When using complexation agents like cyclodextrins or surfactants, be aware that they can potentially influence the biological activity or uncaging efficiency of your compound. It is crucial to run appropriate controls (e.g., assay with the cyclodextrin alone) to validate that the solubilizing agent itself does not interfere with your experimental outcome.

References
  • Kobayashi, S., & Manabe, K. (2000). Organic Synthesis Inside Particles in Water: Lewis Acid−Surfactant-Combined Catalysts for Organic Reactions in Water Using Colloidal Dispersions as Reaction Media. Journal of the American Chemical Society. [Link]

  • Che-Chin, C., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Khadka, P., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Gould, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Fiol, N., et al. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. ResearchGate. [Link]

  • Kakran, M., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Sharma, D., & Soni, M. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Seo, E.-J., et al. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Pawar, J., & Farias, S. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Various Authors. (2021). Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. ResearchGate. [Link]

  • Patel, P. R., & Patel, M. M. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Sharma, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Green Terra. (n.d.). Eco-Friendly Surfactants for Green Cleaning. Green Terra. [Link]

  • Wikipedia. (n.d.). Surfactant. Wikipedia. [Link]

  • Mohammed, N. N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

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  • Avinash, G. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • Al-Ghananeem, A. M. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Lateral. (n.d.). PH adjustment: Significance and symbolism. Lateral. [Link]

  • Kumar, S., & Singh, A. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Linn, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

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Preventing premature hydrolysis of nitrobenzyl carbonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for nitrobenzyl (NB) carbonate photolabile protecting groups. This resource is designed for researchers, scientists, and drug development professionals who utilize these powerful tools for photocaging and controlled release applications. Our goal is to provide you with expert insights and practical solutions to prevent a common pitfall: premature hydrolysis.

Introduction

Nitrobenzyl carbonates are invaluable tools, serving as photolabile "cages" for alcohols, phenols, and other functional groups. Their ability to be cleaved with high spatial and temporal precision using light makes them ideal for applications ranging from multi-step organic synthesis to the controlled release of therapeutic agents[1][2]. However, the carbonate linkage, while essential for the release mechanism, can be susceptible to unintended hydrolytic cleavage, compromising experimental integrity and therapeutic efficacy. This guide provides a structured approach to diagnosing, troubleshooting, and preventing this unwanted side reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of nitrobenzyl carbonates.

Q1: What is premature hydrolysis and why is it a problem?

A: Premature hydrolysis is the cleavage of the nitrobenzyl carbonate bond by water or other nucleophiles in your experimental medium before light is applied. This results in the unintended release of your protected molecule, leading to high background signals, loss of spatiotemporal control, and reduced yield of the desired photo-activated product[3][4].

Q2: What are the primary factors that trigger premature hydrolysis?

A: The hydrolysis of carbonates is primarily catalyzed by non-neutral pH and elevated temperatures. Basic conditions (pH > 8) are particularly problematic as they promote direct nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon of the carbonate[5][6]. While more stable in acidic and neutral conditions, prolonged exposure to aqueous environments, especially at physiological temperatures (37 °C), can still lead to significant degradation over time[4][7].

Q3: My experiments are in a biological buffer (pH 7.4). Is hydrolysis still a major concern?

A: Yes, it can be. While significantly more stable than at high pH, "neutral" hydrolysis can still occur, especially over longer incubation times (hours to days) at 37 °C[4]. Furthermore, many biological media contain nucleophilic species (e.g., free amines, thiols) or enzymes like esterases and lipases that can accelerate carbonate bond cleavage[8][9].

Q4: How can I quickly determine if my nitrobenzyl carbonate conjugate is hydrolyzing?

A: The most direct methods involve analytical techniques.

  • HPLC-MS: This is the gold standard. Monitor your sample over time and look for the appearance of peaks corresponding to the mass of your released molecule and the nitrobenzyl alcohol byproduct[4].

  • UV-Vis Spectrophotometry: If you are using a para-nitrobenzyl (pNB) carbonate, its hydrolysis releases 4-nitrophenol. Under basic conditions, this deprotonates to the 4-nitrophenolate ion, which has a strong, characteristic absorbance around 400-415 nm that you can monitor[5][10].

Q5: Is there a difference in stability between ortho- and para-nitrobenzyl carbonates?

A: The primary difference lies in their photolytic properties, not their inherent hydrolytic stability. The hydrolysis mechanism involves nucleophilic attack at the carbonate carbonyl, a site that is electronically similar for both isomers. However, photolytic cleavage relies on an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, a process exclusive to the ortho isomer[1][11]. While both are susceptible to hydrolysis, the choice between them should be based on your photocleavage requirements.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Issue 1: Compound Degrades During Storage or After Reconstitution

You observe degradation of your nitrobenzyl carbonate-linked molecule even before it's used in an experiment.

Causality Analysis

The likely culprit is exposure to atmospheric moisture or residual water in storage solvents, which can slowly hydrolyze the carbonate, especially if stored at room temperature. Aprotic solvents that are not rigorously dried can contain sufficient water to cause issues over time.

Troubleshooting Workflow

start Degradation Observed During Storage check_storage Review Storage Conditions start->check_storage solvent_check Is the solvent anhydrous and aprotic (e.g., DMSO, DMF)? check_storage->solvent_check Solvent temp_check Is storage at -20°C or -80°C? check_storage->temp_check Temperature atmosphere_check Is the vial sealed under inert gas (N2, Ar)? check_storage->atmosphere_check Atmosphere solution1 Solution: Use fresh, anhydrous solvent. Store over molecular sieves. solvent_check->solution1 No solution2 Solution: Store at -80°C. Aliquot to minimize freeze-thaw cycles. temp_check->solution2 No solution3 Solution: Purge vial with inert gas before sealing and freezing. atmosphere_check->solution3 No

Caption: Troubleshooting workflow for storage-related hydrolysis.

Protocol 1: Recommended Storage of Nitrobenzyl Carbonate Compounds
  • Solid Form: Store the lyophilized powder in a desiccator at -20°C or below, protected from light.

  • Stock Solutions:

    • Reconstitute the compound in a high-quality, anhydrous aprotic solvent (e.g., DMSO, DMF).

    • Prepare small-volume aliquots in amber glass vials with PTFE-lined caps to minimize exposure to moisture and light during use.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

    • Store frozen at -80°C.

  • Handling: When using a stock solution, allow the aliquot to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

Issue 2: Rapid Hydrolysis in Aqueous Experimental Buffer

Your conjugate shows significant background release during incubation in your aqueous buffer before photolysis.

Causality Analysis

This is the most common failure mode. The rate of carbonate hydrolysis is highly dependent on pH, temperature, and the composition of the buffer. The presence of nucleophiles other than water (e.g., primary amines in Tris buffer) can also accelerate cleavage[12].

Solutions & Optimization
  • pH Control: This is the most critical parameter. Buffer your system to the lowest pH compatible with your experiment, ideally between pH 6.0 and 7.2. Avoid basic conditions (pH > 8) rigorously.

  • Buffer Selection: Choose a non-nucleophilic buffer. Avoid Tris buffer, which contains a primary amine. Good alternatives include HEPES, MES, or phosphate-buffered saline (PBS).

  • Temperature Management: Perform pre-incubation steps on ice or at 4°C whenever possible to dramatically slow the hydrolysis rate. Only bring the sample to 37°C immediately before the experiment.

  • Consider a More Stable Linker: If hydrolytic instability remains a problem under your required experimental conditions, the carbonate linkage may not be suitable. Nitrobenzyl carbamates are significantly more resistant to hydrolysis than their carbonate counterparts[3][13].

Data Summary: Relative Stability of Photolabile Linkers

The choice of the labile bond is critical. The following table summarizes the general trend in hydrolytic stability observed in aqueous environments[3][13].

Linker TypeLabile BondGeneral Hydrolytic StabilityKey Consideration
NB-Ester EsterLowHighly susceptible to both chemical and enzymatic hydrolysis. Often too unstable for long incubations.[3]
NB-Carbonate CarbonateModerateSusceptible to base-catalyzed hydrolysis. More stable than esters but less stable than carbamates.[3][5]
NB-Amide AmideHighGenerally very stable against hydrolysis but may have slower photolysis rates.[3][13]
NB-Carbamate CarbamateVery HighOffers an excellent balance of high resistance to hydrolysis and efficient photolysis.[3][13]
Issue 3: Suspected Enzymatic Degradation

In experiments involving cell culture media, cell lysates, or plasma, you observe faster-than-expected hydrolysis that cannot be explained by pH alone.

Causality Analysis

Biological fluids are rich in enzymes such as esterases, proteases, and lipases that can catalyze the hydrolysis of carbonate bonds[8][9]. This is a common challenge in drug delivery applications.

Solutions & Optimization
  • Use of Enzyme Inhibitors: If compatible with your system, supplement your media with a broad-spectrum serine hydrolase inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF) or a cocktail of protease/esterase inhibitors.

  • Heat-Inactivated Serum: When using fetal bovine serum (FBS) or other serum products, use a heat-inactivated formulation to denature many of the degradative enzymes.

  • Control Experiments: Run parallel experiments in a clean buffer (like PBS) and in your biological medium. A significantly faster degradation rate in the biological medium is strong evidence of enzymatic activity.

  • Linker Modification: As with chemical hydrolysis, switching to a more robust nitrobenzyl carbamate linker can greatly increase stability against enzymatic attack.

Part 3: Key Experimental Protocols

Protocol 2: Monitoring Hydrolysis via HPLC-MS

This protocol provides a reliable method for quantifying the stability of your nitrobenzyl carbonate conjugate over time.

  • Sample Preparation:

    • Prepare your conjugate at its final working concentration in the experimental buffer or medium to be tested (e.g., PBS pH 7.4, DMEM + 10% FBS).

    • Also prepare a control sample in a stability-promoting buffer (e.g., MES pH 6.0).

    • Dispense samples into multiple vials for different time points (e.g., T=0, 1h, 4h, 8h, 24h).

  • Incubation: Incubate the vials under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Point Quenching:

    • At each designated time point, take one vial from the incubator.

    • Immediately quench any potential enzymatic activity and stop further hydrolysis by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

    • Flash freeze the sample in liquid nitrogen and store at -80°C until analysis. The T=0 sample should be quenched immediately after preparation.

  • LC-MS Analysis:

    • Thaw samples and centrifuge to pellet any precipitated proteins.

    • Analyze the supernatant using a suitable C18 reverse-phase column.

    • Use a water/acetonitrile gradient (both with 0.1% formic acid).

    • Monitor the ion chromatograms for the mass-to-charge ratio (m/z) of your intact conjugate and the expected released molecule.

  • Data Interpretation:

    • Integrate the peak areas for both the intact conjugate and the released product at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 sample to determine the hydrolysis rate.

Protocol 3: Spectrophotometric Assay for p-Nitrobenzyl Carbonate Hydrolysis

This is a rapid, high-throughput method for assessing the stability of compounds that release 4-nitrophenol or 4-nitrophenolate.

  • Reagent Preparation:

    • Prepare a series of buffers across a range of pH values (e.g., pH 6.0, 7.4, 8.5, 9.5).

    • Prepare a stock solution of your p-nitrobenzyl carbonate conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well clear-bottom plate, add 198 µL of each buffer to triplicate wells.

    • Initiate the reaction by adding 2 µL of your conjugate stock solution to each well for a final concentration in the low micromolar range.

  • Measurement:

    • Immediately place the plate in a plate reader pre-heated to your desired temperature (e.g., 25°C or 37°C).

    • Monitor the increase in absorbance at ~405 nm over time. The product, 4-nitrophenolate, has a high extinction coefficient at this wavelength under basic conditions[5].

  • Data Analysis:

    • Plot absorbance vs. time for each pH. The initial slope of this curve is proportional to the initial rate of hydrolysis.

    • Comparing the rates across different pH values will clearly demonstrate the pH-dependence of the hydrolysis reaction.

Part 4: Mechanistic Overview

Understanding the competing reaction pathways is key to troubleshooting. Premature hydrolysis is an intermolecular reaction, while the desired photocleavage is an intramolecular process.

cluster_0 Undesired Hydrolysis Pathway (Intermolecular) cluster_1 Desired Photolysis Pathway (Intramolecular) NB_Carbonate_H Nitrobenzyl Carbonate Intermediate_H Tetrahedral Intermediate NB_Carbonate_H->Intermediate_H + OH⁻ / H₂O (pH, Temp dependent) Products_H Released Molecule + Nitrobenzyl Alcohol + CO2 Intermediate_H->Products_H Collapse NB_Carbonate_P Nitrobenzyl Carbonate Excited_State Excited State (n→π*) NB_Carbonate_P->Excited_State + hν (Light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products_P Released Molecule + Nitrosobenzaldehyde + CO2 Cyclic_Intermediate->Products_P Collapse

Caption: Competing pathways of hydrolysis vs. light-induced cleavage.

This diagram illustrates that hydrolysis is an external, condition-dependent attack, which you can control by modifying the environment (pH, temp). In contrast, photolysis is an internal, light-triggered cascade, which should only occur when you apply the stimulus[1][11][14]. By optimizing conditions to suppress the hydrolysis pathway, you ensure that release is dominated by the desired photolytic mechanism.

References

  • p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.Luxembourg Bio Technologies.
  • Photolabile ortho-Nitro-Benzyl Carbonate as an Amino Protecting Group for Stereocontrolled Synthesis of 2-Amino-2-Deoxy-β-d-Glycosides.
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degrad
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.PMC.
  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
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  • Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • ANALYTICAL METHODS.
  • Photolabile ortho-Nitro-Benzyl Carbonate as a Permanent Hydroxyl Protecting Group for the Synthesis of Digalactosyl Diacylglycerol.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • Ethyl p-nitrobenzyl carbon
  • Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gel
  • Protective Groups.Organic Chemistry Portal.
  • Nucleofugality hierarchy, in the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate. Experimental and theoretical study.New Journal of Chemistry (RSC Publishing).
  • SELF-STABILIZING LINKER CONJUGATES.
  • The In Vitro Enzymatic Degradation of Cross-Linked Poly(trimethylene carbon
  • Nucleofugality hierarchy, in the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate. Experimental and theoretical study.
  • Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate.
  • Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbon
  • Analytical Methods.RSC Publishing.
  • Biodegradation of Nitroarom
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  • Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.PMC.
  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside.ChemRxiv.
  • Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene)
  • Nitroaromatic Compounds,
  • Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
  • Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation R
  • Carbonates.K. P. C. Vollhardt, N. E. Schore, Organic Chemistry, 6th ed., W. H. Freeman, 2011. (General organic chemistry textbook knowledge).
  • Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates.
  • Preventing hydrolysis of didecyl carbon
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  • ANALYTICAL METHODS.
  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of (3,4,5-Trimethoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of (3,4,5-trimethoxy-2-nitrophenyl)methanol, a key intermediate in medicinal chemistry and materials science. In the absence of a publicly available, assigned spectrum for this specific molecule, this document serves as an expert-level predictive guide. We will deduce the expected spectral characteristics through a rigorous comparison with structurally related analogs, grounded in the fundamental principles of nuclear magnetic resonance spectroscopy. This comparative approach not allosterically demonstrates the powerful predictive capabilities of NMR but also provides researchers with a robust framework for identifying and characterizing similarly complex substituted aromatic compounds.

The Strategic Importance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For professionals in drug development, ¹H NMR is not merely a characterization technique; it is a foundational pillar for confirming molecular identity, assessing purity, and understanding the electronic environment of a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal provide a unique fingerprint of the proton environments within a molecule.

The subject of our analysis, this compound, presents a fascinating case study. Its structure combines multiple electron-donating methoxy groups with a strongly electron-withdrawing nitro group, creating a nuanced electronic landscape that is perfectly interrogated by ¹H NMR.

Predicted ¹H NMR Profile of this compound

To predict the spectrum, we must first analyze the unique proton environments within the molecule. Due to the substitution pattern, there is no plane of symmetry bisecting the aromatic ring, rendering all substituents and the single aromatic proton chemically distinct.

Figure 1: Structure and key proton environments of the target molecule.

Based on this structure, we anticipate the following signals:

  • Aromatic Proton (H-6): A single singlet in the aromatic region. Its chemical shift will be significantly influenced by the adjacent electron-withdrawing nitro group (deshielding, downfield shift) and the ortho- and para-methoxy groups (shielding, upfield shift).

  • Benzylic Protons (-CH₂OH): A singlet integrating to 2H. The nitro group at the ortho position will cause a notable downfield shift compared to unsubstituted benzyl alcohol.

  • Hydroxyl Proton (-OH): A broad singlet, the position of which is highly dependent on concentration and solvent. In many cases, it may couple with the adjacent CH₂ protons, splitting them into a triplet.

  • Methoxy Protons (-OCH₃): Three distinct singlets, each integrating to 3H. Their chemical shifts will vary slightly due to their different positions relative to the nitro group.

Comparative Analysis: Unveiling Substituent Effects

The most effective way to validate our predictions is to compare them with the known ¹H NMR data of analogous compounds. This comparison illuminates the electronic effects of the nitro and methoxy substituents.

Compound NameStructureAromatic Protons (δ, ppm)-CH₂OH (δ, ppm)-OCH₃ (δ, ppm)Reference
This compound (Predicted)

~7.3-7.5 (s, 1H)~4.9-5.1 (s, 2H)~3.95 (s, 3H)~3.92 (s, 3H)~3.88 (s, 3H)Predicted
3,4,5-Trimethoxybenzyl alcohol

6.57 (s, 2H)4.61 (s, 2H)3.86 (s, 6H)3.82 (s, 3H)[1]
2-Nitrobenzyl alcohol

8.04 (d, 1H)7.80 (m, 2H)7.53 (t, 1H)4.82 (d, 2H)N/A[2]
3-Nitrobenzyl alcohol

8.21 (d, 1H)8.07 (s, 1H)7.63 (d, 1H)7.50 (t, 1H)4.81 (s, 2H)N/A[3]

Table 1: Comparative ¹H NMR Data of this compound and Structurally Related Analogs (Spectra typically recorded in CDCl₃ or DMSO-d₆).

Analysis of Comparative Data:
  • Impact of the Nitro Group: Comparing the predicted data for our target with 3,4,5-trimethoxybenzyl alcohol reveals the profound deshielding effect of the ortho-nitro group.[1] The aromatic protons of the analog appear as a singlet at a significantly more upfield position (6.57 ppm) because they are only influenced by the electron-donating methoxy groups. The benzylic CH₂ protons are also shifted downfield from ~4.6 ppm to a predicted ~5.0 ppm due to the inductive withdrawal of the nitro group.

  • Impact of the Methoxy Groups: A comparison with 2-nitrobenzyl alcohol highlights the role of the three methoxy groups.[2] The aromatic protons in 2-nitrobenzyl alcohol are all significantly downfield (7.5-8.1 ppm) compared to our target's predicted single proton (~7.4 ppm). This is because the powerful electron-donating (shielding) effect of the three methoxy groups in our target molecule counteracts the deshielding from the nitro group, pushing the lone aromatic proton upfield relative to the unsubstituted nitro-analog.

  • Positional Isomerism: The spectrum of 3-nitrobenzyl alcohol demonstrates the importance of substituent placement.[3] The aromatic protons show a complex splitting pattern, and the benzylic CH₂ protons are at a slightly different shift (4.81 ppm) than in the 2-nitro isomer (4.82 ppm). This confirms that the ortho-positioning of the nitro group in our target is a critical determinant of its unique spectral signature.

Detailed Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized and self-validating protocol is essential. The causality for each step is explained to provide a deeper understanding of the experimental design.

G start Start: Solid Sample prep_sample 1. Sample Preparation ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). start->prep_sample add_std 2. Add Internal Standard Add 1 drop of solvent containing 0.03% TMS. Causality: Provides a 0 ppm reference for accurate chemical shift calibration. prep_sample->add_std dissolve 3. Dissolution Vortex or sonicate until the sample is fully dissolved. Causality: Ensures a homogeneous solution for sharp, well-resolved peaks. add_std->dissolve transfer 4. Transfer to NMR Tube Filter through a pipette with a cotton plug into a clean, dry NMR tube. dissolve->transfer acquire 5. NMR Acquisition Shim, tune, and acquire spectrum on a ≥400 MHz spectrometer. Key Parameters: 16-32 scans, relaxation delay (d1) of 2-5s. transfer->acquire process 6. Data Processing Fourier transform, phase correction, and baseline correction. acquire->process analyze 7. Analysis Calibrate to TMS (0 ppm), integrate peaks, and assign signals. process->analyze end End: Assigned Spectrum analyze->end

Figure 2: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the -OH group.[4][5]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a small vial.

  • Internal Standard: Add a small amount (e.g., 1 drop from a pipette) of the deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS). TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[6] Its chemical inertness and volatility make it an ideal reference.

  • Homogenization: Ensure the sample is completely dissolved by vortexing or brief sonication. An undissolved solid will lead to broad spectral lines and inaccurate integrations.

  • Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity. Poor shimming is a primary cause of distorted peak shapes.

    • Tune and match the probe to the correct frequency for optimal sensitivity.

    • Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay of at least 2-5 seconds is recommended to ensure accurate integration, especially for a quantitative analysis.

Conclusion

The structural characterization of this compound by ¹H NMR spectroscopy is a clear demonstration of how substituent effects dictate spectral appearance. The predicted spectrum is distinguished by a single aromatic proton singlet significantly influenced by its unique electronic environment, a downfield-shifted benzylic CH₂ singlet, and three distinct methoxy group singlets. By methodically comparing these expected features with the known spectra of simpler, related molecules, we can confidently assign the structure and gain a deeper understanding of its electronic properties. The provided protocol ensures that researchers can acquire high-fidelity data to validate these predictions and confidently confirm the identity and purity of their synthesized material.

References

  • Royal Society of Chemistry. (2014). From in vitro to in cellulo: Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa - Supporting Information. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Online]. Available: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Online]. Available: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Online]. Available: [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. [Online]. Available: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Online]. Available: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77449, 3,4,5-Trimethoxybenzyl alcohol. [Online]. Available: [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

Sources

A Comparative Analysis of Photocleavage Rates: 3,4,5-Trimethoxy- vs. 4,5-Dimethoxy-2-Nitrobenzyl Caging Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of controlled molecular release, ortho-nitrobenzyl derivatives have established themselves as a cornerstone class of photolabile protecting groups (PPGs), or "caging" groups. Their ability to undergo a light-induced cleavage reaction allows for the precise spatiotemporal release of bioactive molecules, a critical tool in fields ranging from neurobiology to targeted drug delivery. Among the various substituted nitrobenzyl cages, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is widely utilized due to its favorable photochemical properties. A logical extension to this structure is the 3,4,5-trimethoxy-2-nitrobenzyl group, which raises a pertinent question for researchers: does the addition of a third methoxy group offer a significant advantage in terms of photocleavage efficiency?

This guide provides an in-depth comparison of the 3,4,5-trimethoxy- and 4,5-dimethoxy-2-nitrobenzyl caging groups, synthesizing available experimental data and established photochemical principles to inform the selection of the optimal PPG for specific research applications.

The Underlying Mechanism: A Shared Pathway

The photocleavage of o-nitrobenzyl derivatives proceeds through a well-established intramolecular redox reaction. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This forms a transient aci-nitro intermediate, which then undergoes a series of rearrangements to ultimately release the caged molecule and form a nitrosobenzaldehyde byproduct.

Photocleavage Mechanism Start o-Nitrobenzyl Caged Molecule Excited Excited State (n,π*) Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-atom Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Release Released Molecule + o-Nitrosobenzaldehyde Cyclic->Release Cleavage

Caption: Generalized photocleavage mechanism of o-nitrobenzyl protecting groups.

The rate and efficiency of this process are critically influenced by the electronic and steric environment of the nitrobenzyl core, which is where the substitution pattern of the methoxy groups comes into play.

The Established Workhorse: 4,5-Dimethoxy-2-Nitrobenzyl (DMNB)

The 4,5-dimethoxy-2-nitrobenzyl caging group, often referred to as DMNB or nitroveratryl, is a popular choice in the design of photocleavable probes. The two electron-donating methoxy groups at the 4- and 5-positions play a crucial role in enhancing its photochemical properties compared to the parent o-nitrobenzyl group.

Key Performance Characteristics:

  • Red-Shifted Absorption: The methoxy substituents extend the conjugation of the aromatic system, shifting the absorption maximum to longer, less phototoxic wavelengths, typically in the near-UV range (350-420 nm).[1] This is a significant advantage for applications involving live cells or other sensitive biological systems.

  • Increased Cleavage Efficiency: The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring, which is believed to facilitate the initial hydrogen abstraction step and stabilize the intermediates, leading to a higher quantum yield of cleavage compared to unsubstituted nitrobenzyl cages.[2]

  • Well-Characterized Quantum Yields: The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, for DMNB-caged compounds has been reported for a variety of leaving groups. However, it is important to note that the quantum yield is highly dependent on the nature of the caged molecule.[3]

The Challenger: 3,4,5-Trimethoxy-2-Nitrobenzyl

The 3,4,5-trimethoxy-2-nitrobenzyl caging group is a less common, yet structurally related, alternative to DMNB. While direct, head-to-head comparative studies on its photocleavage rate versus DMNB are scarce in the literature, we can infer its likely performance based on established principles of photochemistry and substituent effects.

Anticipated Properties and Performance:

The key difference in this caging group is the presence of an additional methoxy group at the 3-position. The electronic effects of substituents on the benzene ring are known to influence the reactivity of the molecule. Methoxy groups are electron-donating through resonance and electron-withdrawing through induction.

  • Potential for Further Red-Shift: The addition of a third electron-donating group could potentially lead to a further red-shift in the absorption maximum, allowing for excitation with even longer and safer wavelengths of light.

  • Ambiguous Effect on Cleavage Rate: The net effect of the 3-methoxy group on the photocleavage rate is not immediately obvious without direct experimental data. While increased electron density from a third methoxy group might be expected to enhance the rate of the initial hydrogen abstraction, steric hindrance from the additional substituent could potentially hinder the necessary conformational changes during the reaction, possibly leading to a decrease in the quantum yield. Furthermore, the electronic effect of a substituent at the 3-position is generally less pronounced than at the 4- or 5-positions in this type of reaction.

Comparative Analysis: A Head-to-Head Look

Feature4,5-Dimethoxy-2-Nitrobenzyl (DMNB)3,4,5-Trimethoxy-2-Nitrobenzyl
Structure Two methoxy groups at C4 and C5Three methoxy groups at C3, C4, and C5
Absorption Max (λmax) ~350 - 420 nm[1]Expected to be in a similar or slightly red-shifted range
Photocleavage Rate Generally considered efficient; rate is leaving-group dependent[3]Not well-documented; potentially similar to or slightly different from DMNB due to competing electronic and steric effects
Quantum Yield (Φ) Varies with leaving group, typically in the range of 0.01 - 0.1 for many common substrates[3]No reliable, comparative data available
Byproducts 4,5-Dimethoxy-2-nitrosobenzaldehyde3,4,5-Trimethoxy-2-nitrosobenzaldehyde
Commercial Availability Widely available as a caging moiety and in caged compoundsLess common, may require custom synthesis

Experimental Protocol: Measuring Photocleavage Rates

To empirically determine and compare the photocleavage rates of different caging groups, a standardized experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Objective: To quantify the rate of disappearance of the caged compound and the appearance of the released molecule over time upon irradiation.

Materials:

  • Photocaged compound (e.g., DMNB-caged molecule and 3,4,5-trimethoxy-2-nitrobenzyl-caged molecule)

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • Buffer (if required for solubility and stability)

  • UV light source with a defined wavelength and intensity (e.g., 365 nm LED or filtered mercury lamp)

  • Quartz cuvette or other suitable reaction vessel

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the photocaged compound in a suitable solvent at a known concentration (e.g., 1 mM).

  • Irradiation Setup: Place a known volume of the sample solution in a quartz cuvette. Position the cuvette at a fixed distance from the UV light source. Ensure consistent and uniform irradiation of the sample.

  • Time-Course Experiment:

    • Take an initial aliquot of the solution before irradiation (t=0).

    • Start the irradiation and take aliquots at defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).

    • Protect the collected aliquots from further light exposure.

  • HPLC Analysis:

    • Inject each aliquot into the HPLC system.

    • Use a suitable mobile phase and gradient to achieve good separation of the caged compound and the released molecule.

    • Monitor the elution profile using a UV detector set at an appropriate wavelength to detect both species.

  • Data Analysis:

    • Integrate the peak areas of the caged compound and the released molecule at each time point.

    • Plot the concentration (or peak area) of the caged compound as a function of irradiation time.

    • Determine the initial rate of photocleavage from the slope of the curve at t=0.

    • Calculate the rate constant (k) by fitting the data to a first-order decay model: ln([Caged]_t / [Caged]_0) = -kt.

Experimental Workflow cluster_prep Sample Preparation cluster_exp Irradiation Experiment cluster_analysis Data Analysis Prep Prepare stock solution of photocaged compound Irradiate Irradiate sample with UV light source Prep->Irradiate Aliquot Collect aliquots at various time points Irradiate->Aliquot HPLC Analyze aliquots by HPLC Aliquot->HPLC Quantify Quantify peak areas of caged and released molecules HPLC->Quantify Kinetics Determine photocleavage rate constant Quantify->Kinetics

Caption: Workflow for determining photocleavage rates using HPLC.

Conclusion and Recommendations

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group remains the more established and better-characterized photolabile protecting group. Its favorable absorption profile and generally efficient cleavage make it a reliable choice for a wide range of applications.

The 3,4,5-trimethoxy-2-nitrobenzyl group, while less studied, presents an intriguing alternative. Based on fundamental principles, it may offer a further red-shift in its absorption spectrum. However, without direct experimental evidence, its photocleavage rate relative to DMNB remains speculative. The potential for steric hindrance from the additional methoxy group at the 3-position could counteract the electronic benefits.

For researchers and drug development professionals, the choice between these two caging groups should be guided by the following considerations:

  • For well-established protocols and predictable performance, the 4,5-dimethoxy-2-nitrobenzyl group is the recommended choice due to the wealth of available data and its proven track record.

  • For applications where excitation at the longest possible wavelength is critical, the 3,4,5-trimethoxy-2-nitrobenzyl group may be worth investigating. However, this would necessitate an empirical determination of its photocleavage rate and quantum yield for the specific molecule of interest, following a protocol similar to the one outlined above.

Ultimately, the optimal photolabile protecting group is application-dependent. This guide provides a framework for making an informed decision, emphasizing the importance of both established knowledge and, where necessary, empirical validation.

References

  • Holmes, C. P. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. 1997 , 62 (8), 2370–2380. [Link]

  • Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. 2012 , 11(3), 531-540. [Link]

Sources

A Comparative Guide to the Two-Photon Uncaging Cross-Section of Trimethoxybenzyl Derivatives and Other Key Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and neuroscience, the ability to control biological processes with high spatiotemporal precision is paramount. Two-photon uncaging, a technique that utilizes the near-simultaneous absorption of two lower-energy photons to trigger a photochemical reaction, has emerged as a powerful tool for the controlled release of bioactive molecules. At the heart of this technology are photolabile protecting groups (PPGs), or "caging" groups, which are molecular moieties that render a bioactive molecule inert until cleaved by light.

Among the various classes of PPGs, those based on the ortho-nitrobenzyl scaffold have been workhorses in the field. The introduction of electron-donating methoxy groups to the benzyl ring, creating trimethoxybenzyl and related derivatives, has been a key strategy to tune their photophysical properties, including their absorption spectra and uncaging efficiency. This guide provides an in-depth comparison of the two-photon uncaging performance of a key methoxy-substituted nitrobenzyl derivative and contrasts it with other widely used photolabile protecting groups, supported by experimental data from the literature.

The Significance of Two-Photon Uncaging Cross-Section (δu)

The efficiency of a two-photon uncaging process is quantified by the two-photon uncaging action cross-section (δu), expressed in Goeppert-Mayer (GM) units (1 GM = 10-50 cm4s photon-1). This critical parameter is the product of two intrinsic properties of the caged compound: the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Φu).

δu = δa × Φu

A higher δu value is desirable as it signifies a more efficient release of the caged molecule with lower laser power, thereby minimizing the risk of photodamage to biological samples. This guide will focus on comparing the reported δu values for various PPGs to provide a clear performance benchmark.

The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Group: A Key Player

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is a widely used PPG and serves as a crucial reference point in the study of substituted nitrobenzyl derivatives. The two methoxy groups at the 4 and 5 positions cause a red-shift in the absorption maximum compared to the parent o-nitrobenzyl group, making it more amenable to excitation with longer wavelength UV light in one-photon uncaging.[1][2] This structural motif is central to many commercially available caged compounds.

Comparative Analysis of Two-Photon Uncaging Cross-Sections

The following table summarizes the two-photon uncaging action cross-sections for a selection of photolabile protecting groups, including a DMNB derivative and other prominent classes of PPGs. This comparative data is essential for researchers to make informed decisions when selecting a caging group for their specific experimental needs.

Photolabile Protecting Group (PPG)Caged MoleculeTwo-Photon Uncaging Cross-Section (δu) [GM]Excitation Wavelength [nm]Reference
3-(4,5-DiMethoxy-2-NitroPhenyl)-2-Butyl (DMNPB) Not Specified0.17720[3]
4-methoxy-7-nitro-indolinyl (MNI) Glutamate0.06730[4]
Bromo-hydroxycoumarin (Bhc) Glutamate1.0740[4]
3,5-Dibromo-2,4-dihydroxycinnamic Ethanol1.6750[5]
Nitrodibenzofuran (NDBF) EGTA~0.60Not Specified[6]
(4'-(bis((2-methoxyethoxy)Ethyl)Amino)-4-Nitro-[1,1'-Biphenyl]-3-yl)Propan-1-ol (EANBP) GABA11800[7]

Analysis of Comparative Data:

From the table, it is evident that the DMNPB group, a derivative of DMNB, exhibits a modest two-photon uncaging cross-section of 0.17 GM. While functional for many applications, its efficiency is surpassed by other classes of PPGs. For instance, coumarin-based cages like Bhc and the cinnamic acid derivative show significantly higher δu values. The nitrodibenzofuran (NDBF) platform also demonstrates a notable improvement in two-photon uncaging efficiency over traditional nitrobenzyl cages.[6]

A particularly striking comparison is with the biphenyl-based EANBP caging group, which boasts an impressive δu of 11 GM at 800 nm.[7] This highlights a key principle in the design of efficient two-photon sensitive PPGs: extending the π-conjugated system and incorporating strong electron-donating groups can dramatically increase the two-photon absorption cross-section (δa), leading to a much larger overall uncaging cross-section (δu).

The relatively low quantum yields of uncaging (often in the range of 0.1-1%) for many o-nitrobenzyl derivatives, including those with methoxy substitutions, can be a limiting factor for their two-photon performance.[1] While modifications to the o-nitrobenzyl backbone can enhance the two-photon absorption, the corresponding uncaging action cross-sections may not see a proportional increase if the quantum yield remains low.[1]

Structure-Property Relationships: The Role of Methoxy Groups

The photochemical properties of caged compounds based on the o-nitrobenzyl scaffold are significantly influenced by the nature and position of substituents on the benzyl ring.[2]

  • Red-Shifted Absorption: The addition of electron-donating methoxy groups at the 4 and 5 positions, as seen in the DMNB group, leads to a bathochromic (red) shift in the one-photon absorption maximum.[1][2] This is advantageous as it allows for excitation at longer, less phototoxic wavelengths.

  • Photochemical Mechanism: The uncaging mechanism for o-nitrobenzyl derivatives proceeds through an intramolecular hydrogen abstraction by the excited nitro group, forming an aci-nitro intermediate. This is followed by rearrangement and hydrolysis to release the caged molecule and a nitroso byproduct. The substituents on the ring can influence the stability of intermediates and the overall efficiency of this process.

Below is a diagram illustrating the general photochemical cleavage pathway for o-nitrobenzyl-based photolabile protecting groups.

G Caged_Compound Caged Compound (o-Nitrobenzyl Derivative) Excited_State Excited State Caged_Compound->Excited_State Two-Photon Absorption (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Released_Molecule Released Bioactive Molecule Aci_Nitro->Released_Molecule Rearrangement & Hydrolysis Byproduct Nitroso Byproduct Aci_Nitro->Byproduct Rearrangement & Hydrolysis

Caption: Photochemical cleavage pathway for o-nitrobenzyl PPGs.

Experimental Protocol: Measuring the Two-Photon Uncaging Action Cross-Section

A reliable determination of the two-photon uncaging action cross-section is crucial for the characterization and comparison of new photolabile protecting groups. The following outlines a general methodology based on fluorescence correlation spectroscopy (FCS) after two-photon excitation, a sensitive technique for such measurements.[1]

Objective: To determine the two-photon uncaging action cross-section (δu) of a caged fluorophore.

Materials:

  • Caged fluorophore (e.g., a trimethoxybenzyl derivative caging a fluorescent molecule like coumarin)

  • Solvent (e.g., buffered aqueous solution, DMSO)

  • Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser) and a sensitive detector for FCS

  • Reference compound with a known two-photon absorption cross-section (e.g., Rhodamine B)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measurement Two-Photon FCS Measurement cluster_analysis Data Analysis Prep_Caged Prepare dilute solution of caged fluorophore FCS_Caged Perform FCS on caged compound at varying laser powers Prep_Caged->FCS_Caged Prep_Ref Prepare dilute solution of reference compound FCS_Ref Perform FCS on reference to calibrate focal volume Prep_Ref->FCS_Ref Calculate_delta_u Calculate δu from the power-dependent increase in fluorescent particles FCS_Ref->Calculate_delta_u Calibration Data Analyze_FCS Analyze autocorrelation functions to determine particle number FCS_Caged->Analyze_FCS Analyze_FCS->Calculate_delta_u

Caption: Experimental workflow for measuring δu using two-photon FCS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the trimethoxybenzyl-caged fluorophore in a suitable solvent.

    • Prepare a series of dilutions to a final concentration in the nanomolar range, suitable for FCS measurements.

    • Prepare a similar dilution series for the reference compound.

  • Calibration of the Focal Volume:

    • Perform two-photon FCS measurements on the reference compound at a known excitation wavelength.

    • Fit the autocorrelation function to determine the average number of fluorescent molecules in the focal volume and their diffusion time.

    • Using the known concentration and diffusion coefficient of the reference, calculate the dimensions of the two-photon excitation volume.

  • Two-Photon Uncaging and FCS Measurement:

    • Perform FCS measurements on the caged fluorophore solution at a low laser power to determine the initial concentration of any fluorescent impurities.

    • Increase the laser power in a stepwise manner and acquire FCS data at each power level. The uncaging process will lead to an increase in the number of fluorescent particles in the focal volume.

  • Data Analysis and Calculation of δu:

    • For each laser power, analyze the autocorrelation function to determine the average number of fluorescent molecules produced by uncaging.

    • The rate of photolysis is proportional to the square of the laser intensity.

    • The two-photon uncaging action cross-section (δu) can be calculated from the dependence of the rate of uncaging on the square of the laser power, taking into account the calibrated focal volume and the known photophysical properties of the released fluorophore.[1]

Conclusion and Future Perspectives

While trimethoxybenzyl derivatives, particularly the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, have been instrumental in the development of caged compounds, their performance in two-photon uncaging is often moderate compared to more recently developed photolabile protecting groups. The key to enhancing the two-photon uncaging efficiency lies in strategies that increase the two-photon absorption cross-section without significantly compromising the quantum yield of uncaging.

Future research in this area will likely focus on the design of novel trimethoxybenzyl derivatives with extended π-systems or the incorporation of intramolecular energy transfer mechanisms to boost their two-photon absorption. The development of PPGs with large δu values in the near-infrared "biological window" (700-1000 nm) remains a critical goal for advancing the application of two-photon uncaging in deep tissue imaging and therapy. For researchers and drug development professionals, a thorough understanding of the comparative performance of different PPGs, as outlined in this guide, is essential for the successful design and implementation of light-controlled biological experiments.

References

  • Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Baudin, J. B., Neveu, P., & Jullien, L. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry, 12(26), 6865-79. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Donato, L., Mourot, A., Davenport, C. M., Herbivo, C., Warther, D., Léonard, J., ... & Goeldner, M. (2012). Water-soluble, donor–acceptor biphenyl derivatives in the 2-(o-nitrophenyl) propyl series: highly efficient two-photon uncaging of the neurotransmitter γ-aminobutyric acid at λ= 800 nm. Angewandte Chemie International Edition, 51(7), 1840-1843. [Link]

  • Gagey, N., Neveu, P., & Jullien, L. (2007). Two‐photon uncaging with the efficient 3, 5‐dibromo‐2, 4‐dihydroxycinnamic caging group. Angewandte Chemie International Edition, 46(14), 2467-2469. [Link]

  • Görner, H. (2005). Effects of 4, 5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]

  • Goeldner, M., & Givens, R. S. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons. [Link]

  • Klaper, M., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. Chemistry–A European Journal, 26(72), 17565-17572. [Link]

  • Olson, J. P., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]

  • Specht, A., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optics & Laser Technology, 82, 146-156. [Link]

  • Warther, D., et al. (2010). Water-soluble, donor–acceptor biphenyl derivatives in the 2-(o-nitrophenyl) propyl series: highly efficient two-photon uncaging of the neurotransmitter γ-aminobutyric acid at λ= 800 nm. Angewandte Chemie International Edition, 49(43), 7949-7953. [Link]

  • Yuste, R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (3,4,5-Trimethoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

(3,4,5-Trimethoxy-2-nitrophenyl)methanol belongs to the class of o-nitrobenzyl alcohol derivatives, widely utilized as photocleavable linkers (photocages) in chemical biology and organic synthesis.

While often handled routinely, its safety profile is governed by two critical functional groups:[1][2]

  • The Nitro Group (-NO₂): Introduces potential for energetic decomposition upon heating and facilitates transdermal absorption.

  • The Benzylic Alcohol: Acts as a primary irritant to mucous membranes and eyes.

Critical Directive: Treat this compound as a high-potency irritant with energetic potential . All handling must occur under reduced lighting conditions to prevent premature photolysis.

Chemical Hazard Assessment (The "Why")

To ensure safety, we must understand the mechanistic risks, not just the rules.

Hazard ClassMechanistic InsightRisk Statement
Photochemical Instability The o-nitrobenzyl system undergoes an intramolecular redox reaction upon UV exposure (365 nm), cleaving the benzylic C-O bond.Warning: Ambient lab light (fluorescent) can degrade the reagent, leading to unknown byproducts and loss of yield.
Skin/Eye Irritation Benzylic alcohols are lipophilic and can penetrate the stratum corneum, causing dermatitis and severe eye irritation.H315: Causes skin irritation.H319: Causes serious eye irritation.[3][4][5][6]
Energetic Potential Nitro-aromatics possess a positive oxygen balance. While this specific alcohol is generally stable, dry heating can trigger rapid decomposition.Warning: Do not heat dry solids above 100°C. Avoid metal spatulas if static risk is high (spark potential).
Acute Toxicity (Read-Across) Based on structural analogues (e.g., 2-Nitrobenzyl alcohol), nitro compounds can cause methemoglobinemia if absorbed in large quantities.H302/H312: Harmful if swallowed or in contact with skin (Precautionary assignment).

The PPE Matrix (The "What")

This protocol enforces a "Double-Barrier" system to mitigate the risk of transdermal absorption common with nitro-aromatics.

Body ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) Standard: Face velocity 80-100 fpm.Rationale: Prevents inhalation of fine crystalline dust. If hood work is impossible (e.g., balance location), use a P100/N95 particulate respirator .
Ocular Chemical Goggles Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the orbital area.
Dermal (Hands) Double Gloving Inner Layer: 4 mil Nitrile (Tactile sensitivity).Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).Rationale: Nitro compounds can permeate thin nitrile over time. The outer glove is sacrificial; change immediately upon contamination.
Body Lab Coat + Apron Standard: 100% Cotton or Nomex (Fire Resistant).Rationale: Synthetic blends can melt into skin if a thermal event occurs. Use a chemical-resistant apron for large scale (>10g) handling.

Operational Handling Protocol (The "How")

This workflow integrates safety with yield protection (preventing photolysis).

Phase 1: Preparation & Environment
  • Light Control: Dim laboratory lights or use Amber/Red safe lights . If not available, wrap all receiving flasks and the reagent container in aluminum foil before removing from storage.

  • Static Control: The crystalline nature of benzyl alcohols often leads to static charge. Use an ionizing fan or anti-static gun in the weighing area to prevent powder scattering.

Phase 2: Weighing & Transfer
  • Step 1: Don full PPE (Double gloves, Goggles).

  • Step 2: Place the balance inside a Powder Containment Hood or Vented Balance Enclosure.

  • Step 3: Open the container only inside the enclosure.

  • Step 4: Transfer using a PTFE (Teflon) coated spatula .

    • Why? Avoids metal-on-glass friction and reduces static adhesion compared to standard plastic.

  • Step 5: Reseal container immediately and wrap in foil.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve immediately. Do not leave dry solid in open air.

  • Temperature: If heating is required, use an oil bath or heating block with a digital feedback loop. NEVER use a heat gun on dry nitro-compounds.

Phase 4: Waste Management
  • Solid Waste: Dispose of contaminated paper towels/gloves in "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless halogenated solvents are used).

  • Deactivation: No specific chemical deactivation is required, but avoid mixing with strong reducing agents (e.g., Hydrazine, LiAlH4) in the waste stream to prevent exothermic reduction of the nitro group.

Visualized Safety Workflow

The following diagram illustrates the hierarchy of controls, prioritizing engineering controls (Fume Hood) over PPE.

SafetyWorkflow cluster_PPE Mandatory PPE Zone Storage Storage (Amber Vial, <25°C) Prep Prep Area (Light Exclusion) Storage->Prep Retrieve Weighing Weighing (Balance Enclosure) Prep->Weighing Anti-Static Measures Reaction Reaction (Fume Hood) Weighing->Reaction Dissolve Immediately Waste Disposal (Incineration) Reaction->Waste Segregate Streams

Figure 1: Operational workflow emphasizing light exclusion and containment zones.

Emergency Procedures

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Brush then Wash: Gently brush off dry powder (avoid rubbing into pores), then wash with soap and water for 15 mins.Monitor for redness or cyanosis (blue lips/fingernails) indicating nitro-absorption.
Eye Contact Irrigate: Flush with eyewash station for 15 full minutes. Hold eyelids open.Seek ophthalmological evaluation immediately.
Spill (Solid) Dampen & Sweep: Cover with wet paper towels (to prevent dust), then scoop into a waste jar.Do not use a vacuum cleaner (static spark risk).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrobenzyl alcohol derivatives. Retrieved from [Link]

  • Loba Chemie. (2017). MSDS: 4-Nitrobenzyl Alcohol.[4] Retrieved from [Link]

Disclaimer: This guide applies the "Read-Across" toxicological principle, utilizing data from structurally similar 2-nitrobenzyl alcohol derivatives (CAS 612-25-9 and 1016-58-6) where specific data for the 3,4,5-trimethoxy isomer is unavailable. Always consult the specific SDS provided by your chemical vendor.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.